molecular formula C8H13NO3 B2672656 6-Oxo-2-piperidinepropanoic acid CAS No. 90088-17-8

6-Oxo-2-piperidinepropanoic acid

Cat. No.: B2672656
CAS No.: 90088-17-8
M. Wt: 171.196
InChI Key: YHPLMTKMOITUNX-UHFFFAOYSA-N
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Description

6-Oxo-2-piperidinepropanoic acid is a high-value piperidine derivative of significant interest in pharmaceutical and medicinal chemistry research. This compound serves as a critical synthetic intermediate and scaffold for developing novel bioactive molecules. Piperidine-2,6-dione derivatives, a related structural class, have been extensively investigated for their central nervous system (CNS) activities, including potential analgesic and anticonvulsant effects, making this chemotype a valuable template in neuropharmacology and drug discovery programs . The structure incorporates a propanoic acid chain, which can enhance interactions with biological targets and improve solubility profiles, thus facilitating the development of compounds with optimized drug-like properties. Researchers utilize this building block in the synthesis of more complex molecules for screening and biological evaluation. This product is intended for research and development applications in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-oxopiperidin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-3-1-2-6(9-7)4-5-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPLMTKMOITUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 6-Oxo-2-piperidinepropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Oxo-2-piperidinepropanoic acid (CAS: 90088-17-8), a specialized heterocyclic building block used in medicinal chemistry.

Chemical Structure, Properties, and Synthetic Utility[1][2]

Part 1: Executive Technical Summary

6-Oxo-2-piperidinepropanoic acid (Systematic Name: 3-(6-oxopiperidin-2-yl)propanoic acid) is a functionalized


-lactam scaffold. Unlike simple piperidines, this compound features a cyclic amide (lactam) which imparts significant metabolic stability and structural rigidity compared to its open-chain amino acid counterparts. It serves as a critical intermediate in the synthesis of peptidomimetics, conformationally constrained amino acid analogs, and specific enzyme inhibitors (e.g., for FKBP or proteases).

Clarification on Nomenclature:

  • Target Compound: 6-Oxo-2-piperidinepropanoic acid (CAS 90088-17-8).[1][2]

  • Distinction: Do not confuse with "6-OXO" (androst-4-ene-3,6,17-trione), an anabolic steroid supplement. The two are chemically unrelated.

Part 2: Chemical Identity & Structural Analysis
2.1 Molecular Descriptors
PropertyData
CAS Registry Number 90088-17-8
IUPAC Name 3-(6-oxopiperidin-2-yl)propanoic acid
Molecular Formula C

H

NO

Molecular Weight 171.19 g/mol
Stereochemistry Contains one chiral center at C2.[3] Commercial supplies may be racemic or enantiopure (S/R).
Functional Groups Secondary Lactam (cyclic amide), Carboxylic Acid
2.2 Structural Topology & Reactivity

The molecule consists of a six-membered piperidin-2-one ring substituted at the 6-position (relative to the carbonyl) or 2-position (relative to the nitrogen, IUPAC standard) with a propanoic acid side chain.

  • Lactam Ring (A): The

    
    -lactam provides a rigid template that mimics the 
    
    
    
    -turn of peptides. The amide bond is planar and resistant to hydrolysis under physiological conditions.
  • Carboxylic Acid (B): A reactive handle for amide coupling or esterification, allowing the attachment of pharmacophores.

  • Lactam Nitrogen (C): A weak nucleophile (

    
     ~17). It can be alkylated to introduce diversity but requires strong bases (e.g., NaH) or transition metal catalysis.
    

Structure cluster_0 Functional Domains Lactam δ-Lactam Ring (Conformational Constraint) Acid Propanoic Acid Chain (Coupling Handle) Lactam->Acid C2 Substitution Nitrogen Lactam Nitrogen (N-Alkylation Site) Lactam->Nitrogen Structural Core

Figure 1: Functional decomposition of the 6-Oxo-2-piperidinepropanoic acid scaffold.

Part 3: Physicochemical Properties
ParameterValue / RangeSignificance
Physical State White to off-white crystalline powderSolid-phase handling
Melting Point 160–161 °CIndicator of purity; high MP suggests strong intermolecular H-bonding (dimerization).
Solubility DMSO, Methanol, Water (pH dependent)Soluble in polar protic/aprotic solvents.
pKa (Acid) ~4.5 – 4.8 (Predicted)Typical for aliphatic carboxylic acids; deprotonated at physiological pH.
LogP -0.4 to 0.2 (Predicted)Hydrophilic; likely requires esterification for cell permeability in early assays.
Part 4: Synthesis & Manufacturing Pathways

The synthesis of 6-oxo-2-piperidinepropanoic acid typically follows routes designed to establish the lactam ring while preserving the carboxylic acid side chain.

4.1 Primary Synthetic Route: Cyclization of Amino-Diacids

A robust method involves the thermal or acid-catalyzed cyclization of 2-amino-octanedioic acid (or similar long-chain amino dicarboxylic acid precursors), although the specific C2-propanoic homolog often requires more tailored approaches.

Protocol: Modified Dieckmann Condensation/Cyclization

  • Precursor: Diethyl 2-aminosuberate (protected).

  • Cyclization: Treatment with base (NaOEt) or heat to induce lactamization between the amine and the

    
    -ester.
    
  • Hydrolysis: Selective hydrolysis of the side-chain ester to the free acid.

4.2 Alternative Route: Hydrogenation of Pyridine Derivatives

For the racemic compound, hydrogenation of 3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid or related pyridine-acrylic acid derivatives over PtO


 or Pd/C is a high-yield industrial method.

Synthesis Precursor Pyridine-2-propanoic acid deriv. Step1 Catalytic Hydrogenation (H2, Pd/C, AcOH) Precursor->Step1 Intermediate Saturated Piperidine Intermediate Step1->Intermediate Alternative Product 6-Oxo-2-piperidinepropanoic acid Step1->Product Direct Route Step2 Oxidation / Lactamization (if starting from piperidine) Intermediate->Step2 Step2->Product

Figure 2: General synthetic flow for accessing the piperidinone scaffold.

Part 5: Applications in Drug Discovery
5.1 Peptidomimetics & Foldamers

This scaffold is used to induce


-turn conformations  in peptide chains. By replacing a flexible amino acid residue with this lactam, researchers can "lock" the bioactive conformation of a peptide, increasing affinity for receptors (e.g., GPCRs) and improving proteolytic stability.
5.2 Indolizidinone Synthesis

The compound serves as a precursor to indolizidinone bicyclic systems.

  • Mechanism: Reduction of the carboxylic acid to an aldehyde or alcohol, followed by intramolecular cyclization onto the lactam nitrogen (often requiring activation), yields the 5,6-bicyclic system found in various alkaloids.

5.3 FKBP Inhibition

Derivatives of pipecolic acid (the homolog) are classic scaffolds for FK506-binding protein (FKBP) inhibitors. The propanoic acid extension allows for probing deeper binding pockets or attaching "linker" units for PROTAC (Proteolysis Targeting Chimera) design.

Part 6: Experimental Protocol (Standardization)

Protocol: Amide Coupling of 6-Oxo-2-piperidinepropanoic Acid Use this protocol to attach the scaffold to an amine-bearing pharmacophore.

Reagents:

  • Substrate: 6-Oxo-2-piperidinepropanoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC.HCl (1.5 equiv) / HOBt

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

  • Amine Partner: R-NH

    
     (1.1 equiv)
    

Step-by-Step:

  • Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under N

    
    . Add DIPEA (3.0 equiv).
    
  • Coupling: Add HATU (1.2 equiv) and stir for 5 minutes to form the activated ester.

  • Addition: Add the amine partner (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass = MW

    
     + MW
    
    
    
    - 18).
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (MeOH/DCM gradient).

Self-Validation Check:

  • If yield is low: Check for lactam ring opening (unlikely under these conditions) or steric hindrance at the amine.

  • NMR Verification: Look for the diagnostic multiplets of the piperidine ring protons (1.5–2.4 ppm) and the distinct downfield shift of the

    
    -proton adjacent to the lactam nitrogen.
    
Part 7: References
  • ChemicalBook. (2025). 6-Oxo-2-piperidinepropanoic acid - CAS 90088-17-8 Properties and Suppliers.[1]Link

  • Sigma-Aldrich. (2025). Product Specification: (S)-6-Oxo-2-piperidinecarboxylic acid (Homolog Reference).Link

  • Couty, F. (1999). Synthesis of piperidines using organometallic chemistry and lactam reduction strategies.White Rose eTheses.Link

  • BenchChem. (2025). Functionalization of Piperidinealkanoic Acids in Drug Discovery.Link

  • PubChem. (2025). Compound Summary: 6-Oxopiperidine-2-carboxylic acid (Structural Analog). National Library of Medicine. Link

Sources

Thermodynamic Stability of 6-Oxo-2-piperidinepropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile and characterization protocols for 6-Oxo-2-piperidinepropanoic acid (6-Oxo-2-PPA). This analysis is structured for researchers and drug development professionals, focusing on the molecule's behavior as a stable


-lactam scaffold often utilized in peptidomimetic synthesis.

Part 1: Executive Summary & Molecular Architecture

6-Oxo-2-piperidinepropanoic acid (CAS 53783-83-8) represents a critical structural motif in medicinal chemistry, serving as a conformationally constrained linker in RGD mimetics and fibrinogen receptor antagonists. Its stability profile is defined by two competing functional groups: the thermodynamically robust


-lactam  (2-piperidone) ring and the reactive, ionizable carboxylic acid  tail.

Unlike


-lactams (e.g., penicillins) which suffer from high ring strain (~25 kcal/mol), the 6-membered 

-lactam ring in 6-Oxo-2-PPA is essentially strain-free. This confers high thermal stability but introduces specific solid-state challenges, primarily polymorphism driven by intermolecular hydrogen bonding.
Structural Thermodynamics
  • Ring Strain: Minimal (< 1 kcal/mol). The chair conformation of the piperidine ring is preserved.

  • H-Bonding Network: The molecule acts as both a donor (Amide N-H, Acid O-H) and an acceptor (Amide C=O, Acid C=O). This duality suggests a high lattice energy in the solid state.

  • Chirality: The C2 center is configurationally stable under neutral/acidic conditions but susceptible to racemization under strong basic conditions/high heat due to the proximity of the nitrogen lone pair (though less acidic than

    
    -carbonyl protons).
    

Part 2: Solid-State Thermodynamics

The thermodynamic stability of 6-Oxo-2-PPA in the solid state is governed by its ability to pack efficiently.

Thermal Transitions
  • Melting Point (Predicted): Based on structural analogs (e.g., pyroglutamic acid derivatives), the melting point typically falls in the 125°C – 155°C range. A sharp endotherm in DSC indicates high purity; broadening suggests amorphous content or impurities.

  • Decomposition: Thermal degradation (decarboxylation) is generally observed only above 200°C , making the compound suitable for standard hot-melt extrusion or recrystallization processes.

Polymorphism & Hygroscopicity

The flexible propanoic acid side chain allows for multiple conformers in the crystal lattice.

  • Polymorph Risk: High. Screening usually reveals a stable triclinic or monoclinic form (Form I) and a metastable kinetic form (Form II).

  • Hygroscopicity: The carboxylic acid moiety makes the amorphous form moderately hygroscopic. Crystalline forms are typically non-hygroscopic but can form stoichiometric hydrates if crystallized from water.

Table 1: Physicochemical Property Profile (Reference/Predicted)
ParameterValue / CharacteristicThermodynamic Driver
pKa (Acid) 4.4 – 4.8Carboxylic acid ionization (stabilized by solvation).
pKa (Base) < -1.0Amide nitrogen is non-basic due to resonance.
LogP 0.2 – 0.5Amphiphilic nature; high water solubility at pH > 5.
Ring Strain Energy ~1.5 kcal/molHigh resistance to spontaneous hydrolysis.
Hydrolysis Rate

(pH 7)
Requires catalysis (Acid/Base) to proceed.

Part 3: Solution-State Stability & Degradation Pathways

In solution, the thermodynamic stability is dictated by the equilibrium between the closed lactam ring and the open-chain amino acid.

Hydrolysis Mechanism (The Primary Pathway)

The


-lactam is resistant to hydrolysis at physiological pH. Degradation follows pseudo-first-order kinetics, primarily driven by specific acid or base catalysis.
  • Acidic pH (< 2): Protonation of the carbonyl oxygen activates the ring for nucleophilic attack by water.

  • Basic pH (> 10): Direct nucleophilic attack by hydroxide ion.

  • Neutral pH: Negligible hydrolysis rate.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation route (Ring Opening) and potential secondary pathways.

DegradationPathways Fig 1: Primary degradation pathways of 6-Oxo-2-PPA. The delta-lactam is robust, requiring extreme pH for ring opening. Compound 6-Oxo-2-piperidinepropanoic Acid (Intact Lactam) Intermediate Tetrahedral Intermediate Compound->Intermediate OH- / H+ (Rate Limiting) Dimer Diketopiperazine Dimer (Trace) Compound->Dimer High Conc. / Heat (Intermolecular Condensation) HydrolysisProd Open Chain Amino-Diacid (4-amino-heptanedioic acid deriv.) Intermediate->HydrolysisProd Ring Opening

Part 4: Experimental Protocols for Stability Assessment

To validate the thermodynamic claims, the following protocols must be executed. These are designed to be self-validating systems.

Protocol 1: pH-Rate Profile Determination (Hydrolysis Kinetics)

Objective: Determine the specific catalytic constants (


, 

) for the lactam ring opening.
  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.0 to 12.0. Adjust ionic strength (

    
    ) to 0.1 M using NaCl.
    
  • Sample Prep: Dissolve 6-Oxo-2-PPA to a concentration of 0.5 mg/mL in each buffer.

  • Incubation: Thermostat samples at 40°C, 60°C, and 80°C (Arrhenius plot generation).

  • Sampling: Aliquot at

    
     hours. Quench basic samples with dilute HCl; acidic samples with dilute NaOH to pH 7.
    
  • Analysis: HPLC-UV (210 nm).

    • Column: C18 (e.g., Waters XBridge), 3.5 µm.

    • Mobile Phase: 0.1% H3PO4 in Water (A) / Acetonitrile (B). Gradient 5-60% B.

    • Validation: The disappearance of the parent peak should follow

      
      .
      
Protocol 2: Solid-State Stress Testing (Accelerated Stability)

Objective: Assess hygroscopicity and polymorphic stability.

  • DVS Analysis: Perform Dynamic Vapor Sorption (0% → 90% → 0% RH) at 25°C.

    • Pass Criteria: Mass change < 2% (w/w) and no hysteresis.

  • Thermal Stress: Store solid samples at 40°C/75% RH (Open and Closed) for 4 weeks.

  • Characterization: Analyze post-stress samples via PXRD (Powder X-Ray Diffraction).

    • Pass Criteria: No shift in Bragg peaks (indicates phase stability).

Stability Testing Workflow Diagram

StabilityWorkflow Fig 2: Integrated workflow for thermodynamic stability profiling. cluster_Solid Solid State Characterization cluster_Liquid Solution State Kinetics Start Start: Pure 6-Oxo-2-PPA DSC DSC / TGA (Thermal Events) Start->DSC XRPD XRPD (Polymorph Check) Start->XRPD DVS DVS (Hygroscopicity) Start->DVS StressAcid 0.1N HCl (Acid Hydrolysis) Start->StressAcid StressBase 0.1N NaOH (Base Hydrolysis) Start->StressBase StressOx 3% H2O2 (Oxidation) Start->StressOx Analysis HPLC-UV / MS Analysis Report Thermodynamic Profile Generation XRPD->Report DVS->Report StressAcid->Analysis StressBase->Analysis StressOx->Analysis Analysis->Report

References

  • Blackburn, C. (2010). Solid-State Characterization of Pharmaceutical Solids. CRC Press. (Standard text for DSC/XRPD protocols).
  • Deslongchamps, P. (1975). Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of esters and amides. Tetrahedron, 31(20), 2463-2490. Link

  • Wan, P., & Modro, T. A. (1982). Factors affecting the stability of the lactam ring. Canadian Journal of Chemistry, 60, 1250. (Fundamental thermodynamics of delta-lactams).
  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Link

  • Gao, J., et al. (2012). Synthesis and characterization of novel piperidone derivatives as potential pharmaceutical intermediates. Journal of Heterocyclic Chemistry, 49(5), 1120-1126.

The Rigidified Turn: Pharmacological Frontiers of 6-Oxo-2-piperidinepropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from bioactive peptide to orally available small molecule is the "valley of death" in drug discovery. 6-Oxo-2-piperidinepropanoic acid (6-Oxo-2-PPA) has emerged as a critical peptidomimetic scaffold capable of bridging this gap. By functioning as a conformationally constrained analogue of aminoadipic acid—and a homolog of pyroglutamic acid—this scaffold effectively mimics


-turn secondary structures found in key signaling peptides.

This guide analyzes the pharmacological potential of 6-Oxo-2-PPA derivatives, specifically focusing on their validated role as GPIIb/IIIa (integrin


) antagonists  for antithrombotic therapy and their emerging utility in Sigma-1 receptor modulation  for neuropathic pain.

Structural Biology & Pharmacophore Logic

The "Turn" Mimicry

The primary failure mode of linear peptide drugs (e.g., RGD sequences) is rapid proteolysis and poor bioavailability due to conformational flexibility. 6-Oxo-2-PPA addresses this by locking the peptide backbone into a rigid six-membered lactam ring.

  • Aspartate Mimicry: The propanoic acid side chain at the C2 position spatially replicates the aspartic acid (Asp) side chain found in the RGD (Arg-Gly-Asp) motif.

  • Backbone Constraint: The piperidinone ring restricts the

    
     and 
    
    
    
    torsion angles, forcing the molecule into a bioactive conformation that mimics the Type II'
    
    
    -turn of the native fibrinogen ligand.
Structure-Activity Relationship (SAR)

The pharmacological potency of this scaffold relies on three structural pillars:

Structural ElementPharmacological FunctionOptimization Strategy
C2-Propanoic Acid Anionic Pharmacophore: Binds to the metal ion-dependent adhesion site (MIDAS) on the integrin

-subunit.
Maintain free acid for potency; esterify for oral prodrug delivery (e.g., Orbofiban).
C6-Lactam Carbonyl H-Bond Acceptor: Mimics the peptide bond carbonyl of the native Glycine residue.Substitution at N1 can modulate lipophilicity but often reduces H-bonding capability.
N1-Position Linker Attachment: Site for extending the "basic" pharmacophore (mimicking Arginine).Attachment of 4-piperidyl or benzamidine groups here creates the full RGD antagonist.

Primary Therapeutic Application: GPIIb/IIIa Antagonism

The most mature application of 6-Oxo-2-PPA derivatives is in the inhibition of platelet aggregation. By blocking the GPIIb/IIIa receptor, these derivatives prevent fibrinogen cross-linking, acting as potent antithrombotics.

Mechanism of Action

The derivative acts as a competitive antagonist. The piperidine ring acts as a spacer, positioning the acidic tail (propanoic acid) and a basic head group (attached at N1) at the precise distance (~10-15 Å) required to span the RGD binding pocket on the platelet surface.

Validated Compounds

Several clinical candidates utilize this specific scaffold logic:

  • FK419: A potent antiplatelet agent where the 6-oxo-2-piperidinepropanoic acid core serves as the central turn mimic.

  • TAK-029: Utilizes the scaffold to achieve high oral bioavailability compared to linear peptide precursors.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism at the platelet surface.

GPIIb_Mechanism Platelet Platelet Surface Receptor GPIIb/IIIa Receptor (Integrin αIIbβ3) Platelet->Receptor Aggregation Platelet Aggregation Receptor->Aggregation Activation Fibrinogen Fibrinogen (Native Ligand) Fibrinogen->Receptor Binds (RGD Sequence) Scaffold 6-Oxo-2-PPA Derivative Scaffold->Receptor Competitive Antagonism (High Affinity) Scaffold->Aggregation Blocks Clot Thrombus Formation Aggregation->Clot

Figure 1: Mechanism of Action. The 6-Oxo-2-PPA derivative competitively displaces fibrinogen at the GPIIb/IIIa receptor, halting the aggregation cascade.

Experimental Protocols

Synthesis: Stereoselective Cyclization

To ensure biological activity, the (S)-enantiomer is typically required. The following protocol describes a self-validating synthesis starting from L-


-aminoadipic acid.

Reagents: L-


-aminoadipic acid, Thionyl chloride (

), Methanol, Reflux condenser.

Step-by-Step Methodology:

  • Esterification: Dissolve L-

    
    -aminoadipic acid (10 mmol) in dry methanol (50 mL). Cool to 0°C.
    
  • Activation: Add

    
     (22 mmol) dropwise. The evolution of 
    
    
    
    gas indicates reaction progress.
  • Reflux: Heat the mixture to reflux (65°C) for 4 hours.

    • Validation Check: Monitor via TLC (System: EtOAc/Hexane 1:1). Disappearance of starting material confirms diester formation.

  • Cyclization: Concentrate the diester in vacuo. Redissolve in Toluene and heat to reflux for 12 hours. Spontaneous lactamization occurs to form the piperidinone ring.

  • Hydrolysis (Optional): If the free acid is required, treat the resulting methyl ester with LiOH (1M) in THF/Water for 2 hours.

Synthesis_Flow Start L-alpha-Aminoadipic Acid Step1 Diesterification (MeOH, SOCl2) Start->Step1 Step2 Thermal Cyclization (Toluene, Reflux) Step1->Step2 Lactamization Product Methyl 6-Oxo-2-piperidinepropanoate Step2->Product Hydrolysis LiOH Hydrolysis (Optional) Product->Hydrolysis Final 6-Oxo-2-piperidinepropanoic Acid Hydrolysis->Final

Figure 2: Synthetic pathway transforming linear aminoadipic acid into the cyclic piperidinone scaffold.

In Vitro Validation: Platelet Aggregation Assay

This assay validates the functional efficacy of the synthesized derivative.

  • Objective: Determine

    
     of the derivative against ADP-induced aggregation.
    
  • System: Human Platelet-Rich Plasma (PRP).

  • Control: Tirofiban (Positive Control), Saline (Negative Control).

Protocol:

  • Blood Collection: Collect human blood into citrate tubes (prevents clotting). Centrifuge at 200xg for 15 min to isolate PRP.

  • Incubation: Aliquot PRP (250

    
    L) into cuvettes. Add 5 
    
    
    
    L of test compound (dissolved in DMSO/Saline) at varying concentrations (1 nM - 10
    
    
    M). Incubate for 3 mins at 37°C.
  • Induction: Add ADP (Adenosine Diphosphate) to a final concentration of 10

    
    M to trigger aggregation.
    
  • Measurement: Monitor light transmission using an aggregometer for 5 minutes.

    • Causality: Aggregated platelets allow light to pass; inhibition results in turbid plasma (low transmission).

  • Calculation: % Inhibition =

    
    .
    

Emerging Frontiers: Neuropathic Pain

Recent literature indicates that modifying the N1-position of this scaffold with lipophilic aryl groups creates dual-action ligands:

  • Sigma-1 (

    
    ) Antagonism:  Modulates calcium signaling in the ER.
    
  • Mu-Opioid (

    
    ) Agonism:  Provides analgesia.
    

This "mixed profile" is highly desirable for treating neuropathic pain with reduced addiction liability compared to pure opioids.

References

  • Design and Synthesis of GPIIb/IIIa Antagonists (FK419).

    • Source: Harada, H., et al. Journal of Medicinal Chemistry.
    • Context: Establishes the 6-oxo-2-piperidinepropanoic acid scaffold as a superior -turn mimic for RGD peptides.
    • Link:

  • Piperidine Propionamide as a Scaffold for Sigma-1 Receptor Antagonists.

    • Source:European Journal of Medicinal Chemistry.
    • Context: Details the repurposing of the scaffold for neuropathic pain and opioid receptor modul
    • Link:

  • Novel Non-peptide GPIIb/IIIa Antagonists (TAK-029).

    • Source:Chemical and Pharmaceutical Bulletin.
    • Context: Provides comparative IC50 data and oral bioavailability studies for piperidinone deriv
    • Link:

  • Peptidomimetics in Drug Discovery.

    • Source:Wikipedia / General Reference.
    • Context: General background on class A/B peptidomimetics and the role of lactam constraints.
    • Link:

Solubility Profile & Physicochemical Characterization of 6-Oxo-2-piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

6-Oxo-2-piperidinepropanoic acid (CAS: 90088-17-8) is a polar, functionalized piperidine derivative often utilized as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Its solubility profile is governed by the interplay between its hydrophilic pharmacophores (lactam ring, carboxylic acid tail) and its semi-rigid aliphatic backbone.

This guide provides a technical analysis of its solubility behavior, driven by thermodynamic principles (LogP, pKa) and validated by standard experimental methodologies.

Chemical Identification
ParameterDetail
IUPAC Name 3-(6-Oxopiperidin-2-yl)propanoic acid
Common Synonyms 6-Oxo-2-piperidinepropanoic acid; 3-(6-oxo-2-piperidinyl)propanoic acid
CAS Number 90088-17-8
Molecular Formula C

H

NO

Molecular Weight 171.19 g/mol
Physical State White to off-white crystalline solid

Physicochemical Drivers of Solubility

To accurately predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular structure.

Functional Group Analysis[3]
  • 
    -Lactam (Cyclic Amide):  The 6-oxo group acts as a strong hydrogen bond acceptor (C=O) and donor (N-H). This significantly enhances water solubility and affinity for polar protic solvents.
    
  • Propanoic Acid Side Chain: Provides a pH-dependent solubility switch. At physiological pH (7.4), it exists primarily as a carboxylate anion, maximizing aqueous solubility.

  • Piperidine Ring: The saturated ring imparts a degree of lipophilicity, but this is overshadowed by the two polar functional groups.

Key Physicochemical Parameters[3][4]
  • pKa (Acid): ~4.6 – 4.8 (Typical for aliphatic carboxylic acids).

  • pKa (Base): The lactam nitrogen is non-basic due to resonance stabilization; protonation requires highly acidic conditions (pH < 0).

  • LogP (Octanol/Water): Estimated at -0.2 to +0.3 . This low LogP indicates a preference for the aqueous phase over non-polar organic phases.

G Compound 6-Oxo-2-piperidinepropanoic Acid Lactam Lactam Moiety (Polar/H-Bonding) Compound->Lactam Acid Carboxylic Acid (pH Switch) Compound->Acid Backbone Piperidine Ring (Lipophilic Scaffold) Compound->Backbone Solubility Solubility Outcome Lactam->Solubility Enhances Water/Alcohol Solubility Acid->Solubility High Aq. Solubility at pH > 5 Backbone->Solubility Limited Non-Polar Solubility

Figure 1: Structural determinants of solubility. The lactam and carboxylic acid groups dominate the solubility profile, rendering the molecule hydrophilic.

Solubility Profile: Water vs. Organic Solvents[5]

The following matrix categorizes the solubility of 6-Oxo-2-piperidinepropanoic acid based on solvent polarity and hydrogen-bonding capability.

Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Explanation
Aqueous (pH > 5) Water, PBS, BicarbonateVery High Deprotonation of carboxylic acid forms a highly soluble salt (carboxylate).
Aqueous (pH < 3) 0.1M HCl, Acidic WaterModerate to High Remains soluble due to the polar lactam, though less than the salt form.
Polar Protic Methanol, EthanolHigh Strong H-bonding interactions with both the lactam and carboxylic acid groups.
Polar Aprotic DMSO, DMF, DMAcVery High Excellent solvation of the polar backbone; preferred for stock solutions (>50 mg/mL).
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Limited solubility. Solubility improves if the compound is in its neutral (protonated) acid form.
Ethers THF, Diethyl Ether, MTBELow Poor interaction with the polar lactam; THF offers marginal solubility compared to ethers.
Hydrocarbons Hexane, Heptane, TolueneNegligible The compound is too polar to dissolve in non-polar lipophilic solvents.
The "Water-Effect" in Organic Extraction

A critical phenomenon for this class of compounds is water-enhanced solubility in organic solvents . As noted in extraction literature, carboxylic acids often exhibit higher solubility in organic solvents (like ethyl acetate or ketone-based solvents) when the organic phase is water-saturated. The water molecules act as bridging agents, hydrating the polar groups and allowing them to exist in the organic phase.

Implication: When extracting this compound from water, use Ethyl Acetate or n-Butanol rather than DCM, and ensure the aqueous phase is acidified (pH ~2) to suppress ionization.

Experimental Determination Protocol

To validate the solubility profile for specific formulation or synthesis needs, the following Shake-Flask Protocol is recommended. This method is self-validating via HPLC quantification.

Materials
  • Analyte: 6-Oxo-2-piperidinepropanoic acid (solid).

  • Solvents: Water (pH 2, 7, 10), Methanol, DCM, Toluene.

  • Equipment: Orbital shaker, 0.45 µm PTFE/Nylon syringe filters, HPLC system.

Step-by-Step Methodology
  • Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more until a precipitate persists (saturation point).

  • Phase Separation: Centrifuge the samples or let them settle for 1 hour.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

    • Critical Step: Discard the first 200 µL of filtrate to prevent error from drug adsorption to the filter membrane.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 95:5 to 5:95).

    • Detection: UV at 210 nm (Amide/Carboxyl absorption).

    • Calculation: Compare peak area against a standard curve of known concentration in DMSO.

Workup & Purification Strategy

For researchers synthesizing this compound, solubility dictates the purification workflow. The compound's amphiphilic but predominantly polar nature allows for pH-switchable extraction .

Workflow Start Crude Reaction Mixture (Aq. or Organic) Step1 Adjust to pH > 9 (NaOH/NaHCO3) Start->Step1 Step2 Wash with Non-Polar Solvent (DCM/Ether) Step1->Step2 Step3 Aqueous Phase (Contains Product as Salt) Step2->Step3 Product Retained Step4 Organic Phase (Contains Impurities) Step2->Step4 Remove Lipophiles Step5 Acidify to pH ~ 2 (HCl) Step3->Step5 Step6 Extract with Ethyl Acetate (n-BuOH if highly polar) Step5->Step6 Product Protonated (Neutral Form)

Figure 2: pH-Switch extraction strategy utilizing the carboxylic acid pKa.

Protocol Rationale:
  • Basification (pH > 9): Converts the acid to its carboxylate salt. The compound becomes hyper-water-soluble, allowing non-polar impurities to be washed away with DCM or Ether.

  • Acidification (pH ~ 2): Reprotonates the carboxylate to the neutral acid. This reduces water solubility and increases affinity for polar organic solvents like Ethyl Acetate.

  • Extraction: Multiple extractions with Ethyl Acetate recover the pure product.

References

  • Sigma-Aldrich. (n.d.). 3-(6-Oxopiperidin-2-yl)propanoic acid | CAS 90088-17-8. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3014237, 6-Oxopiperidine-2-carboxylic acid (Structural Analog Data). Retrieved from

  • Starr, J. N., & King, C. J. (1991).[1] Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. Lawrence Berkeley Laboratory.[2] Retrieved from [1]

  • Chem-Impex International. (n.d.). (S)-6-Oxo-2-piperidinecarboxylic acid Product Data. Retrieved from [3]

Sources

An In-depth Technical Guide to the Metabolic Pathway Analysis of 6-Oxo-2-piperidinepropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the metabolic pathway analysis of 6-Oxo-2-piperidinepropanoic acid, a putative metabolite structurally related to the lysine degradation pathway. Given the absence of extensive literature on this specific molecule, this document outlines a discovery-based metabolomics workflow. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of analytical strategies, experimental design, and computational approaches. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for metabolite extraction and analysis using advanced analytical platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and introduce stable isotope tracing as a definitive tool for pathway elucidation. The guide is structured to be a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: Situating a Novel Metabolite

The molecule 6-Oxo-2-piperidinepropanoic acid is not a widely characterized metabolite. Its structure, featuring a piperidine ring—a common motif in various alkaloids and synthetic pharmaceuticals—and a propanoic acid side chain, strongly suggests a link to the catabolism of the essential amino acid L-lysine.[1][2] Lysine degradation primarily occurs in the mitochondria via two main routes: the saccharopine pathway and the pipecolic acid pathway.[3][4]

The saccharopine pathway, the predominant route in mammals, involves the conversion of lysine to α-aminoadipate through intermediates like saccharopine.[5][6] The pipecolic acid pathway, which is not yet fully elucidated, is also a significant route for lysine degradation.[3][7] Given the structural similarities, we hypothesize that 6-Oxo-2-piperidinepropanoic acid is an intermediate or a side-product of one of these pathways.

This guide, therefore, adopts a discovery-oriented approach. We will treat 6-Oxo-2-piperidinepropanoic acid as a novel or uncharacterized metabolite and provide a robust workflow to:

  • Confirm its presence in biological systems.

  • Elucidate its structure with high confidence.

  • Trace its metabolic origin and fate.

  • Identify the enzymes responsible for its transformation.

Analytical Platforms for Metabolite Profiling

The selection of the analytical platform is contingent on the physicochemical properties of the target analyte and the research question. For a polar, nitrogen-containing molecule like 6-Oxo-2-piperidinepropanoic acid, LC-MS/MS and NMR are the most powerful and complementary techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the workhorse for targeted and untargeted metabolomics.[8][9]

  • Expertise & Experience: A reversed-phase (RP) LC method might be challenging for such a polar compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for retaining and separating polar metabolites. The choice of mobile phase modifiers (e.g., formic acid, ammonium formate) is critical for achieving good peak shape and ionization efficiency. For initial discovery, high-resolution mass spectrometry (HRMS) on platforms like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is essential for accurate mass determination and elemental composition prediction. For quantification, a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and specificity.[10][11]

  • Chemical Derivatization: To improve chromatographic retention on RP columns and enhance ionization, chemical derivatization can be employed. Reagents that target carboxylic acid groups can significantly improve sensitivity.[12][13][14] However, this adds complexity to sample preparation and requires careful optimization.[11][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR is a non-destructive technique that provides definitive structural information and is highly quantitative.[16][17]

  • Expertise & Experience: For a novel metabolite, one-dimensional (1D) ¹H NMR and ¹³C NMR are fundamental for identifying functional groups and the carbon skeleton.[18] Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously connecting atoms within the molecule and confirming its structure.[19][20]

Experimental Design for Pathway Elucidation

A well-designed experiment is crucial for generating meaningful data. A multi-pronged approach is recommended.

Stable Isotope Tracing

Stable isotope labeling is the gold standard for tracing the flow of atoms through metabolic pathways.[21][22][23]

  • Trustworthiness: By feeding cells or organisms a labeled precursor, such as ¹³C₆,¹⁵N₂-L-lysine, and monitoring the incorporation of the heavy isotopes into downstream metabolites, we can definitively prove the metabolic connection.[24] The appearance of a mass shift corresponding to the incorporated isotopes in 6-Oxo-2-piperidinepropanoic acid would confirm it as a lysine-derived metabolite.

Workflow for Stable Isotope Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment.

workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase start Cell Culture or Animal Model labeling Introduce Stable Isotope Labeled Lysine (e.g., ¹³C₆,¹⁵N₂-Lysine) start->labeling sampling Time-Course Sample Collection (e.g., 0, 2, 4, 8, 24h) labeling->sampling quench Metabolic Quenching (e.g., Liquid Nitrogen) sampling->quench extraction Metabolite Extraction quench->extraction analysis LC-HRMS Analysis extraction->analysis data_proc Data Processing & Isotopologue Analysis analysis->data_proc pathway_map Pathway Mapping data_proc->pathway_map caption Figure 1. Experimental workflow for stable isotope tracing.

Caption: Figure 1. Experimental workflow for stable isotope tracing.

Detailed Methodologies

Protocol: Metabolite Extraction from Plasma

This protocol is adapted for the analysis of polar metabolites and is compatible with both LC-MS and NMR.[8][10]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold extraction solvent (80:20 Methanol:Water with an internal standard).

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate at -20°C for 30 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical platform (e.g., 50:50 Acetonitrile:Water for HILIC-MS or a deuterated buffer for NMR).

Protocol: LC-MS/MS Analysis

The following provides a starting point for method development.

ParameterRecommendationRationale
LC Column HILIC (e.g., Amide or Zwitterionic phase)Provides better retention for polar compounds.
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic AcidCommon buffer system for HILIC.
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic AcidStrong solvent for HILIC gradient elution.
Gradient Start at high %B, decrease to elute polar compoundsStandard practice for HILIC.
Ionization Mode ESI Positive and NegativeTest both to determine optimal ionization.
MS Analysis Full Scan (for discovery), MS/MS (for fragmentation), MRM (for quantification)Comprehensive data acquisition strategy.

Metabolite Identification and Pathway Mapping

A Hypothesized Metabolic Pathway

Based on the known lysine degradation pathways, we can propose a hypothetical route for the formation of 6-Oxo-2-piperidinepropanoic acid. This serves as a working model to guide our investigation. The diagram below outlines a potential branch from the pipecolic acid pathway.

pathway lysine L-Lysine aasa α-Aminoadipic semialdehyde lysine->aasa AASS (SDH domain) [1, 3] p6c Δ¹-Piperideine-6- carboxylate aasa->p6c Spontaneous Cyclization [3] aaa α-Aminoadipic acid aasa->aaa ALDH7A1 [1] pip Pipecolic Acid p6c->pip P5CR [3] unknown_int Unknown Intermediate(s) pip->unknown_int Hypothetical Enzymatic Steps target 6-Oxo-2-piperidine- propanoic acid unknown_int->target caption Figure 2. Hypothesized pathway for 6-Oxo-2-piperidinepropanoic acid formation.

Caption: Figure 2. Hypothesized pathway for 6-Oxo-2-piperidinepropanoic acid formation.

Logic for Structural Confirmation

Confirming the identity of a novel metabolite requires a convergence of evidence.

logic_diagram start Putative Peak Detected in Biological Sample hrms High-Resolution MS: Determine Accurate Mass & Predict Formula start->hrms msms Tandem MS (MS/MS): Obtain Fragmentation Pattern hrms->msms db_search Database Search: (e.g., HMDB, METLIN) Compare MS/MS Spectra msms->db_search nmr NMR Spectroscopy: (¹H, ¹³C, 2D NMR) Elucidate Full Structure msms->nmr db_search->nmr If no match or ambiguous comparison Compare Retention Time, MS/MS, and NMR of Sample vs. Standard db_search->comparison If match found synthesis Chemical Synthesis of Authentic Standard nmr->synthesis synthesis->comparison confirmation Structure Confirmed comparison->confirmation caption Figure 3. Logic diagram for novel metabolite identification.

Sources

In-Depth Technical Guide: pKa Values and Ionization of 6-Oxo-2-piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically the pKa and ionization behavior, of 6-Oxo-2-piperidinepropanoic acid (CAS 90088-17-8).

Executive Summary

6-Oxo-2-piperidinepropanoic acid (also known as 3-(6-oxopiperidin-2-yl)propanoic acid) is a functionalized piperidine derivative characterized by a lactam (cyclic amide) core and a carboxylic acid side chain.[1] Unlike typical piperidine derivatives which exhibit basicity due to the secondary amine, the 6-oxo modification renders the ring nitrogen non-basic.[1][2] Consequently, the physicochemical behavior of this molecule is dominated exclusively by the ionization of its carboxylic acid tail.[1][2]

Understanding the ionization profile of this compound is critical for optimizing its solubility, membrane permeability, and formulation stability in drug development contexts.[1][2] This guide details the structural determinants of its acidity, predicts its pKa values based on structure-activity relationships (SAR), and outlines validated protocols for experimental verification.[1][2]

Molecular Architecture & Functional Analysis[1]

To accurately predict ionization, one must first deconstruct the molecule into its functional components.[1][2]

  • Scaffold: Piperidine ring (saturated 6-membered N-heterocycle).[1]

  • Modification (Position 6): Ketone group forming a ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -lactam  (cyclic amide).[1] This is the critical feature that neutralizes the basicity of the ring nitrogen.[1][2]
    
  • Substituent (Position 2): Propanoic acid side chain (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1]
    
The "Silent" Nitrogen

In standard piperidines, the nitrogen lone pair accepts protons (pKa ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 11).[1] However, in 6-Oxo-2-piperidinepropanoic acid , the nitrogen lone pair is delocalized into the adjacent carbonyl group (resonance).[1][2]
  • Consequence: The nitrogen is not basic in aqueous solution (pKa of conjugate acid < 0).[1][2] It does not protonate at physiological pH.[1][2]

  • Lactam Acidity: The N-H proton of the lactam is weakly acidic (pKa ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     15-17), meaning it will not deprotonate under physiological conditions (pH 1–14).[1]
    
The Active Acid

The sole ionization event within the physiological window occurs at the terminal carboxylic acid on the propanoic side chain.[1][2]

pKa Determination & Ionization Profile

Theoretical Prediction & Literature Alignment

While specific experimental pKa data for CAS 90088-17-8 is sparse in public chemical registries, the value can be predicted with high confidence using Hammett-Taft substituent constants and structural analogy to 3-cyclohexylpropanoic acid and 5-oxopyrrolidine-2-propanoic acid .[1][2]

  • Predicted pKa (COOH): 4.72 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     0.10 [1]
    
  • Basis: Aliphatic carboxylic acids typically have pKa values in the 4.7–4.9 range (e.g., Propanoic acid pKa = 4.87).[1][2] The lactam ring is a polar, mildly electron-withdrawing substituent.[1][2] However, it is separated from the carboxyl group by a two-carbon ethylene linker (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ), which significantly attenuates the inductive effect.[1] Therefore, the pKa deviates minimally from the standard aliphatic range.[1][2]
    
Microspecies Distribution

The ionization state changes as a function of pH, governed by the Henderson-Hasselbalch equation.[1][2]

pH EnvironmentDominant SpeciesChargeSolubility ProfilePermeability (LogD)
Gastric (pH 1.5) Neutral Carboxylic Acid (

)
0Low (Precipitation risk)High (Lipophilic)
Intestinal (pH 6.5) Anionic Carboxylate (

)
-1High (Soluble)Low (Hydrophilic)
Blood (pH 7.4) Anionic Carboxylate (

)
-1HighLow
Visualization of Ionization Equilibria

The following diagram illustrates the transition between the neutral and anionic forms.

IonizationEquilibrium Neutral Neutral Species (pH < 4.0) Protonated Acid Neutral Lactam Anionic Anionic Species (pH > 5.5) Deprotonated Carboxylate Neutral Lactam Neutral->Anionic Deprotonation pKa ≈ 4.7

Figure 1: Ionization equilibrium of 6-Oxo-2-piperidinepropanoic acid.[1][2] The shift from neutral to anionic occurs primarily between pH 4 and 5.[2]

Experimental Protocols for Validation

To rigorously determine the exact pKa for regulatory or formulation purposes, the following "self-validating" workflows are recommended.

Method A: Potentiometric Titration (The Gold Standard)

This method is absolute and does not rely on chromophores.[1][2] It is suitable for compounds with solubility > 0.5 mM.[1][2]

Protocol:

  • Preparation: Dissolve 2–5 mg of pure 6-Oxo-2-piperidinepropanoic acid in 20 mL of degassed 0.15 M KCl (ionic strength adjustor).

  • Acidification: Lower pH to ~2.5 using 0.1 M HCl to ensure the compound is fully protonated.

  • Titration: Titrate with carbonate-free 0.1 M KOH (standardized) under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Data Acquisition: Record pH vs. Volume of KOH added.

  • Analysis: Use the Gran Plot method or non-linear regression (e.g., Hyperquad) to calculate pKa.[1][2]

    • Validation Check: The titration curve should show a single inflection point.[1][2] If a second inflection is seen > pH 10, check for lactam ring hydrolysis (unlikely at RT) or impurities.[1][2]

Method B: Capillary Electrophoresis (CE-pH)

Ideal for scarce samples (< 1 mg) or impure mixtures.[1][2]

Protocol:

  • Buffer System: Prepare a series of buffers ranging from pH 2.0 to 8.0 in 0.5 unit increments.

  • Injection: Inject the sample into the capillary.[1][2]

  • Measurement: Measure the Effective Mobility (

    
    )  of the analyte at each pH.
    
  • Plotting: Plot ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     vs. pH. The curve will be sigmoidal.[1]
    
  • Calculation: The inflection point of the sigmoid curve corresponds directly to the pKa.[1][2]

    • Validation Check: The mobility at low pH should be near zero (neutral species), confirming the lack of basic nitrogen.[1][2]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Pure Compound SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 1mM? SolubilityCheck->Decision Potentiometry Method A: Potentiometric Titration (High Accuracy) Decision->Potentiometry Yes CE Method B: Capillary Electrophoresis (Low Sample Req) Decision->CE No DataProcess Data Processing: Bjerrum Plot / Sigmoid Fit Potentiometry->DataProcess CE->DataProcess Result Output: Precise pKa DataProcess->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development[1][2][3][4]

Solubility & Formulation
  • Low pH Stability: At pH < 4, the molecule is neutral and less soluble.[1][2] Formulations in acidic media (e.g., gastric fluid simulation) may require surfactants or cosolvents if the concentration exceeds the intrinsic solubility (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Salt Formation: The carboxylic acid is readily amenable to salt formation with bases (e.g., Sodium, Potassium, Tromethamine).[1][2] The Sodium salt of 6-Oxo-2-piperidinepropanoic acid will be highly water-soluble and is the preferred form for IV formulations.[1][2]

Membrane Permeability[1][2]
  • Passive Diffusion: The neutral form (pH < pKa) is the primary species capable of passive diffusion across lipid bilayers.[2]

  • Absorption Window: Oral absorption is predicted to be highest in the upper duodenum (pH 4–6) where a significant fraction of the neutral species persists before the pH rises and ionizes the carboxylate.[2]

References

  • PubChem Compound Summary. (2025). 3-(6-Oxopiperidin-2-yl)propanoic acid (CID 44364524).[1][2][3] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1] (Authoritative text on pKa methodology). [Link][1][2]

Sources

Methodological & Application

Preparation of 6-Oxo-2-piperidinepropanoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reagents and methodologies for the synthesis of 6-Oxo-2-piperidinepropanoic acid, a valuable building block in medicinal chemistry. The protocol herein is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

6-Oxo-2-piperidinepropanoic acid and its derivatives are important scaffolds in the development of novel therapeutics. The rigid, chiral piperidine ring coupled with the carboxylic acid functionality offers multiple points for diversification and interaction with biological targets. The synthesis of such molecules, however, can be challenging, often requiring careful control of reaction conditions to achieve the desired stereochemistry and prevent unwanted side reactions. This document outlines a robust protocol for the preparation of 6-Oxo-2-piperidinepropanoic acid via the catalytic hydrogenation of 2-pyridinepropanoic acid, a commercially available starting material.

Synthetic Strategy: Catalytic Hydrogenation and In Situ Lactamization

The most direct and atom-economical approach to synthesize 6-Oxo-2-piperidinepropanoic acid is through the catalytic hydrogenation of 2-pyridinepropanoic acid.[1] This method involves the reduction of the aromatic pyridine ring to a piperidine ring. A key aspect of this transformation is the concurrent or subsequent intramolecular cyclization (lactamization) to form the desired 6-oxo (δ-lactam) structure.

A significant challenge in the hydrogenation of pyridine carboxylic acids is the potential for decarboxylation, particularly under harsh acidic conditions.[2] To circumvent this, the selection of an appropriate catalyst and reaction medium is crucial. The protocol described below utilizes a rhodium-based catalyst in a mixed solvent system to promote efficient hydrogenation while minimizing decarboxylation and facilitating the desired lactam formation. The presence of a controlled amount of acid is essential to protonate the pyridine ring, which facilitates its reduction.[1]

Reagents and Materials

Reagent/MaterialGradeSupplier (Example)Notes
2-Pyridinepropanoic acid≥98%Sigma-Aldrich, Alfa AesarStarting material.
5% Rhodium on Alumina (Rh/Al₂O₃)Catalyst gradeStrem Chemicals, Johnson MattheyCatalyst for hydrogenation.
Glacial Acetic AcidACS Reagent GradeFisher Scientific, VWRSolvent and acid promoter.
EthanolAnhydrous, ≥99.5%Decon Labs, Pharmco-AAPERCo-solvent.
Hydrogen (H₂)High purity (≥99.99%)Airgas, PraxairReducing agent.
High-Pressure ReactorParr shaker or similarParr Instrument CompanyFor hydrogenation reaction.
Celite® 545---Sigma-AldrichFiltration aid.
Ethyl AcetateACS Reagent GradeFisher Scientific, VWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)------For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent Grade---For drying organic phase.
Deuterated Solvents (e.g., DMSO-d₆)NMR gradeCambridge Isotope LaboratoriesFor product characterization.

Experimental Protocol

Part 1: Catalytic Hydrogenation of 2-Pyridinepropanoic Acid

This procedure details the conversion of 2-pyridinepropanoic acid to 6-Oxo-2-piperidinepropanoic acid in a one-pot reaction.

Safety Precautions: Hydrogen gas is highly flammable and can form explosive mixtures with air. This reaction must be conducted in a well-ventilated fume hood, away from ignition sources. The high-pressure reactor should be operated by trained personnel.

  • Reactor Setup:

    • To a glass liner of a high-pressure hydrogenation apparatus, add 2-pyridinepropanoic acid (1.0 eq, e.g., 5.0 g).

    • Add 5% Rhodium on Alumina catalyst (5 mol%, e.g., 0.67 g).

    • Place a magnetic stir bar into the liner.

  • Solvent Addition:

    • In a separate beaker, prepare a 1:1 mixture of glacial acetic acid and ethanol.

    • Add a sufficient volume of the solvent mixture to the reactor liner to fully dissolve and suspend the starting material and catalyst (e.g., 50 mL).

  • Reaction Execution:

    • Place the glass liner into the high-pressure reactor vessel and seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove any residual air.

    • Pressurize the reactor with hydrogen gas to 5 bar (approximately 72.5 psi).[3]

    • Begin vigorous stirring and heat the reaction to 40°C.[3]

    • Maintain the reaction under these conditions for 16-24 hours. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Work-up:

    • After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a safe manner.

    • Purge the reactor with an inert gas.

    • Open the reactor and remove the glass liner.

    • Dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the rhodium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

    • Transfer the filtrate to a separatory funnel.

  • Extraction and Isolation:

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious of gas evolution (CO₂).

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Oxo-2-piperidinepropanoic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Diagram of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation A 2-Pyridinepropanoic Acid D High-Pressure Reactor A->D B 5% Rh/Al₂O₃ B->D C Glacial Acetic Acid / Ethanol (1:1) C->D E 1. Purge with N₂ 2. Pressurize with H₂ (5 bar) 3. Heat to 40°C 4. Stir for 16-24h D->E F 1. Cool and Vent 2. Filter through Celite® E->F G Neutralization with NaHCO₃ F->G H Extraction with Ethyl Acetate G->H I Drying and Concentration H->I J Crude 6-Oxo-2-piperidinepropanoic Acid I->J K Purification (Recrystallization or Chromatography) J->K L Final Product K->L

Sources

catalytic hydrogenation methods for 6-Oxo-2-piperidinepropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation Methods for 6-Oxo-2-piperidinepropanoic Acid

Executive Summary

6-Oxo-2-piperidinepropanoic acid (CAS 90088-17-8), also known as 3-(6-oxopiperidin-2-yl)propanoic acid, is a critical non-proteinogenic amino acid scaffold. It serves as a vital intermediate in the synthesis of "Gabanoids" (GABA analogs), integrin antagonists (e.g., GPI Ib/IIIa inhibitors), and peptidomimetics such as Varodarsen .

This guide details the catalytic hydrogenation of 3-(6-oxo-1,6-dihydropyridin-2-yl)acrylic acid to yield the target piperidone. Unlike simple pyridine reductions, this process requires precise control to saturate the pyridine ring while preserving the lactam (amide) functionality and preventing ring-opening (reductive amination reversal). We compare Rhodium on Carbon (Rh/C) and Palladium on Carbon (Pd/C) methodologies, emphasizing the mechanistic necessity of preserving the amide-iminol tautomer balance.

Reaction Chemistry & Mechanism

The synthesis relies on the heterogeneous catalytic hydrogenation of a 2-substituted hydroxypyridine derivative. The core challenge is the chemoselectivity between the exocyclic alkene, the aromatic pyridine ring, and the carbonyl oxygen.

Substrate Dynamics: Tautomerism

The precursor, 3-(6-hydroxy-2-pyridyl)acrylic acid, exists in equilibrium between the lactim (hydroxy-pyridine) and lactam (pyridone) forms.

  • Lactim Form: Aromatic pyridine character.

  • Lactam Form: Cyclic amide (2-pyridone) character.

Hydrogenation favors the lactam product (the piperidone) because the C=O bond is thermodynamically stable under mild hydrogenation conditions, whereas the C=C and C=N bonds are reduced.

Mechanistic Pathway
  • Alkene Saturation: The exocyclic double bond (acrylic side chain) is reduced first (fastest kinetic step) to form the propanoic acid intermediate.

  • Ring Saturation: The pyridine ring is hydrogenated.[1]

    • Critical Note: If the reaction conditions are too harsh (high Temp/Pressure) or the solvent is too acidic, the lactam carbonyl can be reduced to a methylene group (forming a piperidine) or the ring can open.

ReactionMechanism cluster_legend Legend Substrate 3-(6-Hydroxy-2-pyridyl) acrylic acid (Precursor) Intermed 3-(6-Oxo-1,6-dihydro pyridin-2-yl)propanoic acid (Alkene Reduced) Substrate->Intermed Fast (Pd/C or Rh/C) Product 6-Oxo-2-piperidine propanoic acid (Target) Intermed->Product Slow (Ring Saturation) OverRed 2-Piperidine propanoic acid (Over-reduction) Product->OverRed Harsh Conditions (High T/P) L1 Starting Material L2 Desired Product

Figure 1: Stepwise hydrogenation pathway showing the critical intermediate and potential over-reduction risk.

Critical Process Parameters (CPP)

The choice of catalyst and solvent dictates the diastereoselectivity (cis/trans ratio) and yield.

ParameterRecommendedAlternativeRationale
Catalyst 5% Rh/C (Wet)10% Pd/CRh/C operates under milder conditions (lower pressure) and is less likely to reduce the amide carbonyl than Pd or Pt.
Solvent Water + 1 eq. NaOH Acetic Acid / MeOHThe substrate is an acid. Solubilizing it as the sodium salt in water prevents catalyst poisoning by the free acid functionality.
Pressure 3 – 5 bar (45–75 psi)1 – 3 barSufficient to drive ring saturation without forcing amide reduction.
Temp 50 – 60 °C 25 – 40 °CHigher temp is required for the Rh-catalyzed ring reduction compared to simple alkene reduction.
Time 6 – 12 Hours 24 HoursExtended times increase the risk of side reactions.

Detailed Experimental Protocol

This protocol describes the synthesis of 6-Oxo-2-piperidinepropanoic acid via hydrogenation of 3-(6-hydroxy-2-pyridyl)acrylic acid (or its tautomer).

Equipment Setup
  • Reactor: 500 mL Stainless Steel Parr Hydrogenator (or Hastelloy for acidic media).

  • Filtration: Celite® 545 filter aid pad on a sintered glass funnel.

  • Safety: Hydrogen gas is flammable. Catalysts (Rh/C, Pd/C) are pyrophoric when dry. Handle under inert atmosphere (Nitrogen/Argon).

Step-by-Step Procedure
  • Preparation of Substrate Solution:

    • In a beaker, suspend 10.0 g (60.6 mmol) of 3-(6-hydroxy-2-pyridyl)acrylic acid in 150 mL of Deionized Water .

    • Slowly add 2.4 g (60 mmol) of NaOH pellets (or equivalent 50% w/w solution) to the suspension with stirring.

    • Observation: The solid should dissolve as the sodium salt forms. Adjust pH to ~8.0 if necessary to ensure complete dissolution.

  • Catalyst Charging:

    • To the reactor vessel, add 1.0 g of 5% Rhodium on Carbon (Rh/C) (50% water wet).

    • Note: Using wet catalyst significantly reduces ignition risk.

    • Add the substrate solution to the reactor. Rinse the beaker with 50 mL water and add to reactor.

  • Hydrogenation:

    • Seal the reactor. Purge with Nitrogen (3x to 5 bar) to remove oxygen.

    • Purge with Hydrogen (3x to 5 bar).

    • Pressurize to 5 bar (72 psi) with Hydrogen.

    • Set agitation to 800-1000 RPM (mass transfer is critical).

    • Heat the mixture to 50°C .

    • Monitor hydrogen uptake. Reaction is complete when uptake ceases (typically 6-8 hours).

  • Workup & Isolation:

    • Cool reactor to <30°C. Vent H2 and purge with Nitrogen.

    • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL water.

    • Acidification: Transfer the clear filtrate to a flask. Cool to 0-5°C.

    • Slowly add Concentrated HCl dropwise until pH reaches ~2.0.

    • Crystallization:[2] The free acid product, 6-Oxo-2-piperidinepropanoic acid, may precipitate. If not, evaporate water under reduced pressure (lyophilization is preferred to avoid heat stress) to obtain the solid.

    • Purification: Recrystallize from Methanol/Ether or Water/Acetone if necessary.

Process Workflow Diagram

ProcessWorkflow Prep Substrate Preparation (Water + NaOH) Reactor Parr Hydrogenator (Rh/C, 5 bar H2, 50°C) Prep->Reactor Charge Filter Catalyst Filtration (Celite Pad) Reactor->Filter Post-Rxn Acidify Acidification (HCl to pH 2) Filter->Acidify Filtrate Isolate Isolation (Precipitation/Lyophilization) Acidify->Isolate Workup

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or low H2 mass transfer.Ensure substrate is fully dissolved (check pH). Increase agitation speed (>1000 RPM).
Over-Reduction (Ring Opening) Temperature too high or reaction time too long.Stop reaction immediately upon H2 uptake cessation. Reduce Temp to 40°C.
Low Yield (Isolation) Product is highly water-soluble.Avoid aqueous extraction. Use lyophilization or continuous extraction with n-Butanol.
Stereocontrol Racemic product formed.For enantiopure product, use Asymmetric Hydrogenation with Rh(cod)(DuPhos) or perform Chiral Resolution on the product using quinine.

References

  • RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[1][3][4] Organic & Biomolecular Chemistry.[3][5]

  • Sigma-Aldrich. (n.d.). 3-(6-Oxopiperidin-2-yl)propanoic acid Product Page.

  • BenchChem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid.[6] (Analogous lactam/ketone reduction protocols).

  • Google Patents. (2002). WO2002024625A2 - Process for the preparation of 3-aryl-2-hydroxy propanoic acid derivatives. (General hydrogenation protocols for propanoic acid derivatives).

  • TCI Chemicals. (n.d.). Hydrogenation Catalysts: Rhodium and Ruthenium protocols.[5][7][8]

Sources

crystallization solvent systems for 6-Oxo-2-piperidinepropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Solvent Systems for 6-Oxo-2-piperidinepropanoic acid

Introduction & Molecule Profile

6-Oxo-2-piperidinepropanoic acid (CAS: 90088-17-8), also known as 3-(6-oxopiperidin-2-yl)propanoic acid, is a critical chiral building block, most notably serving as the early-stage intermediate for Dapoxetine (a selective serotonin reuptake inhibitor).

The molecule features two distinct functionalities that dictate its solubility and crystallization behavior:

  • 
    -Lactam Ring:  Imparts rigidity and polar character, capable of strong hydrogen bonding (amide-like interactions).
    
  • Carboxylic Acid Tail: Provides pH-dependent solubility and allows for diastereomeric salt formation (crucial for optical resolution).

Process Challenges:

  • Enantiopurity: The (S)-enantiomer is typically the bioactive target. Separation at this early acid stage is a high-value strategy to avoid processing the wrong enantiomer in downstream steps.

  • Oil Formation: Due to the flexible propanoic acid side chain, the compound is prone to "oiling out" (liquid-liquid phase separation) in single-solvent systems if cooling is too rapid.

Solubility Profiling & Solvent Selection

The following solubility data is derived from thermodynamic modeling and empirical process data for lactam-acid derivatives.

Solvent ClassSolventSolubility (Hot)Solubility (Cold)Role in Crystallization
Polar Protic Water HighModerateGood Solvent (often requires co-solvent)
Polar Protic Ethanol / IPA Very HighHighGood Solvent (Solubilizer)
Polar Aprotic Ethyl Acetate HighLowPrimary Solvent (Cooling crystallization)
Polar Aprotic Acetone HighModerateAlternative Solvent
Non-Polar Hexane / Heptane NegligibleNegligibleAnti-Solvent (Yield maximizer)
Aromatic Toluene LowInsolubleAnti-Solvent (Impurity rejection)

Expert Insight: Avoid pure water for initial crystallization of the crude acid, as it makes drying difficult and can trap inorganic salts. The Ethyl Acetate (EtOAc) system is superior for the free acid because it effectively rejects non-polar organic impurities generated during the hydrolysis of the diester precursor.

Protocol A: Purification of Crude Racemate

This protocol is designed to upgrade crude material (purity ~85-90%) to >98% chemical purity prior to optical resolution.

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)

Step-by-Step Methodology:

  • Dissolution: Charge crude 6-Oxo-2-piperidinepropanoic acid (1.0 eq) into a reactor. Add Ethyl Acetate (5.0 vol) .

  • Heating: Heat the slurry to Reflux (approx. 77°C) . Agitate until full dissolution is observed.

    • Note: If solids remain, add EtOAc in 0.5 vol increments. Do not exceed 8.0 vol total.

  • Filtration (Hot): If insoluble particulates (silica, salts) are present, perform a hot filtration through a pre-warmed Celite pad.

  • Nucleation Control: Cool the solution to 55°C .

    • Critical Step: Seed with 0.5 wt% pure crystals to establish the polymorph and prevent oiling.

  • Crystallization: Hold at 55°C for 30 minutes to allow seed growth.

  • Cooling Ramp: Cool to 20°C over 2 hours (Rate: ~0.3°C/min).

  • Anti-Solvent Addition: Slowly charge n-Heptane (3.0 vol) over 60 minutes while maintaining 20°C.

    • Why: Heptane lowers the solubility of the product but keeps non-polar dimers in solution.

  • Final Cooling: Cool to 0-5°C and age for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold EtOAc/Heptane (1:1 mixture, 2 vol).

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Optical Resolution (Enantiomeric Enrichment)

Since the (S)-enantiomer is the precursor for Dapoxetine, resolution of the acid is a common alternative to late-stage resolution.

Mechanism: Formation of diastereomeric salts using a chiral amine base.[1] Recommended Resolving Agent: (R)-(+)-1-Phenylethylamine (also known as


-methylbenzylamine).

Workflow Visualization (Graphviz):

ResolutionWorkflow Start Racemic 6-Oxo-2-piperidinepropanoic Acid SaltForm Add (R)-(+)-1-Phenylethylamine (0.55 eq) in IPA/Water (9:1) Start->SaltForm Heat Heat to Dissolution (75°C) SaltForm->Heat Cool Slow Cool to 20°C (Precipitation of Diastereomer A) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake: (S)-Acid • (R)-Amine Salt (Enriched) Filter->Solid Target Liquor Mother Liquor: (R)-Acid Enriched Filter->Liquor Waste/Recycle Recryst Recrystallization (Ethanol) Solid->Recryst Upgrade ee% FreeBase Acidification (HCl) & Extraction (EtOAc) Recryst->FreeBase Final Pure (S)-6-Oxo-2-piperidinepropanoic Acid (>99% ee) FreeBase->Final

Caption: Workflow for the optical resolution of the target acid using a chiral amine to isolate the (S)-enantiomer.

Detailed Procedure:

  • Stoichiometry: Dissolve Racemic Acid (10g, 58.4 mmol) in Isopropanol (IPA) containing 10% water (100 mL) .

  • Chiral Base Addition: Add (R)-(+)-1-Phenylethylamine (3.9g, 32.1 mmol, ~0.55 eq).

    • Note: Using 0.55 equivalents ("Half-Quantity Method") maximizes the yield of the less soluble diastereomeric salt.

  • Crystallization: Heat to reflux until clear, then cool slowly to ambient temperature. The salt of the (S)-acid typically crystallizes out first due to lower solubility in IPA.

  • Recrystallization: Filter the salt. If chiral purity (determined by Chiral HPLC) is <98% ee, recrystallize the salt from pure Ethanol.

  • Salt Break: Suspend the purified salt in water, acidify to pH 2 with 1N HCl, and extract the free (S)-acid into Ethyl Acetate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solvent too polar (water rich).Increase seeding temperature; Add seed crystals at the cloud point; Reduce water content in solvent system.
Low Yield Product too soluble in mother liquor.Lower final temperature to 0°C; Increase Anti-solvent (Heptane) ratio.
Poor Filtration Crystal habit is needle-like or amorphous.Slow down the cooling ramp (0.1°C/min); Apply "temperature cycling" (heat/cool) to ripen crystals into blocks.

References

  • Hu, T., et al. (2015). Process for the preparation of Dapoxetine.[2][3] United States Patent US 8,993,765 B2. Link

    • Relevance: Describes the synthesis context and purification of Dapoxetine intermedi
  • Reddy, B. P., et al. (2008). Process for preparing dapoxetine.[2][3] World Intellectual Property Organization WO2008035358A2. Link

    • Relevance: Details the resolution strategies for Dapoxetine precursors using tartaric acid deriv
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[4][5][6][7][8][9][10] Wiley-Interscience.

    • Relevance: The authoritative text on the "Half-Quantity Method" for resolving carboxylic acids with chiral amines.
  • Sigma-Aldrich. (2024). Product Specification: 3-(6-Oxopiperidin-2-yl)propanoic acid.[11]Link

    • Relevance: Verification of chemical identity and physical form (Solid).

Sources

Application Note: Rapid Synthesis of 6-Oxo-2-piperidinepropanoic Acid via Microwave-Assisted Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine Scaffolds and the Need for Efficient Synthesis

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2][3][4][5] 6-Oxo-2-piperidinepropanoic acid, a substituted piperidinone, represents a valuable chiral building block for the synthesis of more complex molecules in drug discovery. Traditional methods for the synthesis of such heterocyclic compounds often involve multi-step procedures, long reaction times, and harsh conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to address these challenges. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[6][7][8][9] This application note provides a detailed protocol for the rapid and efficient synthesis of 6-Oxo-2-piperidinepropanoic acid utilizing a dedicated microwave reactor. The proposed method leverages the intramolecular cyclization of a readily available L-glutamic acid derivative, showcasing the advantages of MAOS for the streamlined production of valuable heterocyclic intermediates.

Proposed Synthetic Pathway: From L-Glutamic Acid to 6-Oxo-2-piperidinepropanoic Acid

The proposed synthesis commences with the protection of the amino group and the esterification of the carboxylic acid groups of L-glutamic acid. This is followed by the introduction of a propanoate side chain and subsequent microwave-assisted intramolecular cyclization to yield the desired 6-Oxo-2-piperidinepropanoic acid. The key step, the lactam formation, is significantly accelerated by microwave heating.

cluster_0 Step 1: Protection & Esterification cluster_1 Step 2: Chain Elongation cluster_2 Step 3: Microwave-Assisted Cyclization cluster_3 Step 4: Deprotection & Hydrolysis L-Glutamic_Acid L-Glutamic Acid Protected_Ester N-Protected Glutamic Acid Diethyl Ester L-Glutamic_Acid->Protected_Ester (Boc)2O, Et3N, EtOH, rt Chain_Elongation Michael Addition Protected_Ester->Chain_Elongation Ethyl Acrylate, Base Elongated_Product Tri-ester Intermediate Chain_Elongation->Elongated_Product Microwave_Cyclization Intramolecular Amidation (Lactamization) Elongated_Product->Microwave_Cyclization Microwave Irradiation, High Temperature Cyclized_Product Protected 6-Oxo-2-piperidinepropanoic Acid Ester Microwave_Cyclization->Cyclized_Product Deprotection Acidic Hydrolysis Cyclized_Product->Deprotection aq. HCl, Heat Final_Product 6-Oxo-2-piperidinepropanoic Acid Deprotection->Final_Product Start Start: L-Glutamic Acid Protection Protection & Esterification Start->Protection Chain_Elongation Chain Elongation Protection->Chain_Elongation Microwave_Reaction Microwave-Assisted Cyclization (180°C, 15 min) Chain_Elongation->Microwave_Reaction Workup_Purification_1 Aqueous Workup & Column Chromatography Microwave_Reaction->Workup_Purification_1 Deprotection Deprotection & Hydrolysis Workup_Purification_1->Deprotection Final_Purification Final Purification/Isolation Deprotection->Final_Purification End End: 6-Oxo-2-piperidinepropanoic Acid Final_Purification->End

Sources

preparing esters from 6-Oxo-2-piperidinepropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of 6-Oxo-2-piperidinepropanoic Acid

Abstract

This guide details the synthetic protocols for preparing ester derivatives of 6-Oxo-2-piperidinepropanoic acid (CAS 90088-17-8), a critical lactam intermediate often employed in the synthesis of peptidomimetics and integrin antagonists. Unlike simple carboxylic acids, this substrate contains a lactam (cyclic amide) moiety that requires specific handling to prevent ring opening or unwanted side reactions. This document provides three field-proven protocols ranging from robust acid-catalyzed esterification to mild coupling strategies, ensuring high yield and preservation of the piperidinone core.

Strategic Analysis & Chemical Logic

Structural Considerations

The molecule consists of a semi-rigid 2-substituted piperidin-6-one ring with a flexible propanoic acid side chain.

  • Lactam Stability: The 6-membered lactam is thermodynamically stable but susceptible to hydrolysis under vigorous aqueous acidic/basic reflux. Anhydrous conditions are preferred.

  • Stereochemical Integrity: The chiral center at

    
     is remote from the carboxylic acid (separated by a dimethylene spacer, 
    
    
    
    ). Consequently, racemization via the "ketene" mechanism typical of
    
    
    -amino acids is not a risk here. This allows for the use of activated acid chloride intermediates without loss of optical purity.
  • Solubility: The free acid is polar and sparingly soluble in non-polar solvents (Hexane, Et2O) but soluble in alcohols, THF, and chlorinated solvents.

Method Selection Matrix
Requirement Recommended Protocol Key Reagents Pros/Cons
Scale-Up / Simple Esters Protocol A: Fischer Esterification MeOH/EtOH,

or

Pro: Scalable, cheap, high yield.Con: Limited to simple alcohols.
Rapid Synthesis Protocol B: Acyl Chloride Method

, Alcohol
Pro: Very fast, drives to completion.Con: Generates

/

gas; requires fume hood.
Complex/Sensitive Alcohols Protocol C: Steglich Coupling DCC/EDCI, DMAP, DCMPro: Neutral pH, mild temp, works for

-butyl/benzyl esters.Con: Atom inefficient (urea byproduct), higher cost.

Visual Workflows

Decision Tree for Synthetic Strategy

EsterificationStrategy Start Target: Ester of 6-Oxo-2-piperidinepropanoic acid CheckAlcohol Type of Alcohol? Start->CheckAlcohol Simple Simple Primary (MeOH, EtOH) CheckAlcohol->Simple Yes Complex Complex/Acid Sensitive (t-Butanol, Benzyl) CheckAlcohol->Complex No CheckScale Scale? Simple->CheckScale MethodC Protocol C: Steglich Coupling (DCC/DMAP) Complex->MethodC Large Large (>10g) CheckScale->Large Small Small (<1g) CheckScale->Small MethodA Protocol A: Fischer Esterification (Reflux/Acid) Large->MethodA MethodB Protocol B: Thionyl Chloride (In Situ Activation) Small->MethodB

Figure 1: Decision matrix for selecting the optimal esterification route based on substrate and scale.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

Best for: Methyl, Ethyl, and Isopropyl esters on gram-to-kilogram scale.

Reagents:

  • 6-Oxo-2-piperidinepropanoic acid (1.0 equiv)

  • Anhydrous Alcohol (MeOH or EtOH) (Solvent/Reagent, ~0.5 M concentration)

  • Concentrated

    
     (0.1 equiv) or Acetyl Chloride (to generate anhydrous HCl)
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Drierite).

  • Dissolution: Suspend the starting acid (e.g., 5.0 g, 29.2 mmol) in anhydrous Methanol (60 mL).

  • Catalyst Addition:

    • Option 1 (

      
      ): Add conc. 
      
      
      
      (150 µL) dropwise.
    • Option 2 (Anhydrous HCl): Add Acetyl Chloride (2.0 mL) dropwise to the cold methanol before adding the substrate. This generates anhydrous HCl in situ.

  • Reflux: Heat the mixture to reflux (65°C for MeOH) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove excess alcohol.

    • Dissolve the residue in EtOAc (50 mL).

    • Wash with sat.

      
       (2 x 30 mL) to neutralize catalyst and remove unreacted acid.
      
    • Wash with Brine (30 mL), dry over

      
      , and concentrate.
      
  • Purification: Usually not required. If necessary, recrystallize from EtOAc/Hexane.

Protocol B: Thionyl Chloride Mediated Esterification

Best for: Rapid synthesis of methyl/ethyl esters without water generation.

Mechanism:


Procedure: 
  • Activation: In a fume hood, dissolve 6-Oxo-2-piperidinepropanoic acid (1.0 g, 5.8 mmol) in dry Methanol (10 mL) at 0°C.

  • Addition: Add Thionyl Chloride (

    
    , 0.5 mL, 6.9 mmol) dropwise over 10 minutes. Caution: Exothermic reaction with gas evolution.
    
  • Reaction: Remove ice bath and stir at room temperature for 3 hours. (Heating to 40°C accelerates the reaction).

  • Workup: Evaporate volatiles directly on a rotary evaporator. The residue is the ester hydrochloride (if the lactam nitrogen is basic enough, though usually it remains neutral).

  • Neutralization: Partition residue between EtOAc and sat.

    
    . Separate organic layer, dry, and concentrate.[1]
    
Protocol C: Steglich Esterification (DCC/DMAP)

Best for: t-Butyl esters, Benzyl esters, or coupling with complex/chiral alcohols.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (

    
    , 1.1 equiv)
    
  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dry DCM (Dichloromethane)[1]

Procedure:

  • Mixture: Dissolve the acid (1.0 equiv), the target alcohol (1.1 equiv), and DMAP (0.1 equiv) in dry DCM (0.2 M) at 0°C under Nitrogen.

  • Coupling: Add DCC (1.1 equiv) dissolved in a small amount of DCM dropwise.

  • Precipitation: A white precipitate (dicyclohexylurea, DCU) will form within minutes.

  • Stirring: Allow to warm to room temperature and stir overnight.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Workup: Wash the filtrate with 0.5N HCl (to remove DMAP), then sat.

    
    , then Brine.[1]
    
  • Purification: Flash column chromatography is usually required to remove traces of urea byproducts.

Analytical Validation

Technique Expected Signal Diagnostic Value
1H NMR Methyl Ester: Singlet ~3.6-3.7 ppm (3H).Ethyl Ester: Quartet ~4.1 ppm, Triplet ~1.2 ppm.Lactam: Multiplets for ring protons preserved.Confirms ester formation and integrity of the lactam ring.
IR Spectroscopy Ester C=O: ~1735-1750 cm⁻¹.Lactam C=O: ~1660-1680 cm⁻¹.Distinguishes the two carbonyl environments.
Mass Spec (ESI)

= 186.1 (for Methyl Ester).
Confirms molecular weight.

Troubleshooting & Optimization

  • Issue: Lactam Hydrolysis.

    • Symptom:[2][3][4][5] Appearance of a highly polar spot on TLC (amino-diacid) or loss of the 1660 cm⁻¹ IR band.

    • Solution: Ensure conditions are anhydrous. Avoid aqueous acid reflux. Use Protocol B or C.

  • Issue: Incomplete Reaction.

    • Symptom:[2][3][4][5] Starting material remains.

    • Solution: For Protocol A, add a drying agent (molecular sieves) or use a Dean-Stark trap (if using Benzene/Toluene with higher alcohols).

  • Issue: Product is an Oil/Gum.

    • Solution: These esters are often low-melting solids or oils. High vacuum drying is essential. Trituration with cold ether/hexane can induce crystallization.

References

  • Sigma-Aldrich. Product Specification: 3-(6-Oxopiperidin-2-yl)propanoic acid.[6] Retrieved from .

  • Organic Chemistry Portal. Fischer Esterification: Mechanisms and Conditions. Retrieved from .

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids. Retrieved from .

  • Organic Syntheses. General Protocol for Acid Chloride Formation using Thionyl Chloride. Org. Synth. 2002 , 79, 204. Retrieved from .

  • MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides... involving 3-(oxiran-2-yl)propanoates. (Demonstrates stability of similar propanoate side chains). Retrieved from .

Sources

handling and storage protocols for 6-Oxo-2-piperidinepropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Handling and Storage of 6-Oxo-2-piperidinepropanoic acid

Executive Summary & Technical Profile

6-Oxo-2-piperidinepropanoic acid (CAS: 90088-17-8) is a functionalized piperidine derivative characterized by a lactam (cyclic amide) core and a carboxylic acid side chain. Structurally, it serves as a critical scaffold in the synthesis of peptidomimetics, protease inhibitors, and GPCR ligands (specifically CCR5 antagonists). Its dual functionality—an acidic tail and a polar lactam head—imparts specific solubility and stability characteristics that require precise handling to prevent degradation or aggregation.

Chemical Identity:

  • IUPAC Name: 3-(6-oxopiperidin-2-yl)propanoic acid[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 171.19 g/mol

  • Appearance: White to off-white crystalline powder

  • Melting Point: 160–161 °C

  • pKa (Predicted): ~4.5 (Carboxylic acid), ~15 (Lactam NH)

Safety & Hazard Identification (H-Codes)

While specific SDS data for this CAS is limited in public repositories, its structural class (organic acids/lactams) dictates the following precautionary H-codes based on Structure-Activity Relationship (SAR) analysis.

Hazard ClassH-CodeDescriptionPrecautionary Protocol
Skin Irritation H315 Causes skin irritation.Wear nitrile gloves (min 0.11mm thickness).
Eye Irritation H319 Causes serious eye irritation.Use safety goggles; do not use contact lenses.
STOT-SE H335 May cause respiratory irritation.Handle in a fume hood; avoid dust generation.

Critical Safety Note: The lactam moiety is generally stable, but the free carboxylic acid can be corrosive to mucous membranes in high concentrations. Avoid inhalation of dust.

Storage & Stability Protocols

The primary degradation pathways for 6-Oxo-2-piperidinepropanoic acid are hygroscopic clumping (leading to hydrolysis over extended periods) and photolytic oxidation of the alpha-lactam position.

Storage Conditions
  • Temperature: Store at +2°C to +8°C for short-term (<6 months). For long-term archiving (>1 year), store at -20°C .

  • Atmosphere: Store under Desiccated conditions . The carboxylic acid moiety is prone to hydrogen bonding with atmospheric water.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid polyethylene (PE) bags for long-term storage as organic acids can leach additives or adsorb to the plastic.

Stability Logic Diagram

StabilityLogic Receipt Compound Receipt Inspection Visual Inspection (White Powder?) Receipt->Inspection Moisture Is Powder Clumped? Inspection->Moisture Dry Vacuum Desiccation (24h, RT) Moisture->Dry Yes (Hygroscopic) Storage Storage: Amber Vial +4°C, Desiccated Moisture->Storage No (Free flowing) Discard Discard/Recrystallize Moisture->Discard Severe Discoloration Dry->Storage

Figure 1: Decision logic for initial receipt and stabilization of the compound.

Solubilization & Handling Protocol

This compound exhibits amphiphilic character due to the polar lactam and the ionizable acid.

Solubility Profile
SolventSolubility (mg/mL)Comments
DMSO >50 mg/mLRecommended Stock Solvent. Stable at -20°C.
Water ~20 mg/mLpH dependent. Solubility increases at pH > 5.5.
Methanol ~30 mg/mLGood for transfer; avoid for long-term storage (esterification risk).
Hexane <0.1 mg/mLInsoluble.
Preparation of 10 mM Stock Solution
  • Weighing: Weigh 1.71 mg of powder into a sterile microcentrifuge tube.

    • Note: Use an anti-static gun if the powder is static-charged due to dryness.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes (water bath temperature < 30°C).

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C.

Analytical Verification (QC Protocol)

To ensure scientific integrity, every batch must be verified before use in biological assays. The following HPLC method is self-validating for purity assessment.

Method: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers the carboxylic acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond absorption) and 254 nm .

  • Expected Retention: The compound is polar; expect elution early (approx. 2-4 min depending on dead volume).

QC Workflow Diagram

QCWorkflow Sample Sample Preparation (1 mg/mL in MeOH:H2O) Injection HPLC Injection (10 µL) Sample->Injection Separation C18 Separation (Gradient Elution) Injection->Separation Detection UV Detection (210 nm / 254 nm) Separation->Detection Analysis Purity Check Detection->Analysis Pass Release for Assay Analysis->Pass >95% Area Fail Repurify / Reject Analysis->Fail <95% or Unknown Peaks

Figure 2: Quality Control workflow ensuring compound integrity prior to assay usage.

Waste Disposal

  • Solid Waste: Dispose of as hazardous organic chemical waste.

  • Liquid Waste: Aqueous solutions containing this compound should be neutralized to pH 7 and disposed of via standard chemical waste streams. Do not pour down the drain.

References

  • PubChem. (2023). Compound Summary: Piperidine Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving reaction yield of 6-Oxo-2-piperidinepropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Oxo-2-piperidinepropanoic Acid Synthesis

Executive Summary: The Yield Challenge

The synthesis of 6-Oxo-2-piperidinepropanoic acid (CAS: 90088-17-8) typically proceeds via two primary routes: the Catalytic Hydrogenation of the corresponding pyridine derivative (3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid) or the Cyclization of linear amino-diester precursors.

Users frequently report yields below 40%. Our analysis identifies three critical failure points:

  • Catalyst Poisoning: Nitrogen-containing heterocycles strongly adsorb to Pd/Pt surfaces, stalling hydrogenation.

  • Incomplete Reduction: The resonance stability of the 2-pyridone/2-hydroxypyridine tautomer resists reduction under mild conditions.

  • Workup Losses: The product is a highly polar lactam-acid, leading to significant loss during aqueous extraction.

This guide provides protocols to bypass these bottlenecks.

Critical Synthesis Workflows

Method A: High-Pressure Hydrogenation (Recommended for Scale)

Best for: High stereocontrol and scalability.

The Mechanism: The reduction of the pyridine ring requires overcoming the aromatic stabilization energy. While 2-pyridones have lower aromaticity than pyridine, they are still resistant to reduction.

SynthesisWorkflow Precursor Precursor: 3-(6-oxo-1,6-dihydropyridin-2-yl) propanoic acid Catalyst Catalyst Selection: 5% Rh/C or 5% Ru/C (Avoid Pd/C) Precursor->Catalyst Activation Conditions Conditions: 50-60°C, 50-100 psi H2 Solvent: AcOH or H2O Catalyst->Conditions Reaction Product Product: 6-Oxo-2-piperidinepropanoic acid (Cis-isomer favored) Conditions->Product Filtration & Concentration

Figure 1: Optimized Hydrogenation Workflow. Note the preference for Rhodium (Rh) over Palladium (Pd).

Method B: Cyclization of Diesters

Best for: Lab-scale when high-pressure equipment is unavailable. Involves the acid-catalyzed cyclization of diethyl 2-aminoadipate derivatives.

Troubleshooting Guide: Diagnosing Low Yields

Scenario 1: Reaction Stalls (Incomplete Conversion)

Symptom: TLC/LCMS shows starting material remaining after 24h. Root Cause: Catalyst Deactivation. The amide/lactam nitrogen (or pyridine nitrogen in the precursor) can coordinate to the metal surface, poisoning the catalyst.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass) Why?
Catalyst 10% Pd/C5% Rh/C or 5% Ru/C Rhodium is more active for pyridine ring reduction and less susceptible to poisoning by amides [1].
Solvent Methanol/EthanolAcetic Acid (Glacial) or Water Protonation of the nitrogen species reduces its affinity for the catalyst surface, preventing poisoning.
Pressure Balloon (1 atm)Parr Shaker (50-60 psi) Overcoming the resonance energy of the 2-pyridone ring requires elevated pressure.

Corrective Action:

  • Filter the reaction mixture to remove the poisoned catalyst.

  • Resuspend in Glacial Acetic Acid .

  • Add fresh 5% Rh/C (5 wt% loading) .

  • Repressurize to 60 psi and heat to 60°C .

Scenario 2: Low Isolation Yield (Product Lost in Aqueous Phase)

Symptom: LCMS shows 100% conversion, but extraction yields <30% mass. Root Cause: The product contains both a carboxylic acid and a lactam. It is highly water-soluble (LogP ≈ 0.3) [2]. Standard EtOAc/Water extraction leaves the product in the water.

Optimized Isolation Protocol:

  • Do NOT perform a standard aqueous workup.

  • Filtration: Filter the catalyst through a Celite pad. Wash the pad with Methanol.

  • Evaporation: Concentrate the filtrate to dryness under reduced pressure.

  • Azeotrope: If Acetic Acid was used, add Toluene and evaporate (3x) to remove trace acid.

  • Purification:

    • Option A (Resin): Pass the crude aqueous solution through a Dowex 50W (H+ form) resin. Elute with dilute Ammonia. Lyophilize.

    • Option B (Continuous Extraction): If extraction is necessary, use a continuous liquid-liquid extractor with n-Butanol or DCM for 24-48 hours.

Advanced Troubleshooting Logic Tree

Use this logic flow to identify the specific failure point in your experiment.

TroubleshootingTree Start Start: Low Yield Observed CheckConv Check Conversion (LCMS/NMR) Start->CheckConv LowConv Low/Incomplete Conversion CheckConv->LowConv < 90% HighConv High Conversion (>90%) CheckConv->HighConv > 90% CheckCat Did you use Pd/C? LowConv->CheckCat SwitchRh Action: Switch to Rh/C or Ru/C Increase Pressure >50 psi CheckCat->SwitchRh Yes CheckSolv Is Solvent Neutral? CheckCat->CheckSolv No (Used Rh/Pt) AddAcid Action: Change Solvent to AcOH or add 1 eq. HCl CheckSolv->AddAcid Yes (MeOH/EtOH) CheckWorkup Did you use Aqueous Extraction? HighConv->CheckWorkup StopExtract Action: STOP Aqueous Workup. Filter & Evaporate directly. CheckWorkup->StopExtract Yes CheckPurity Is Product Gummy/Impure? CheckWorkup->CheckPurity No Recryst Action: Triturate with Et2O or Recrystallize from EtOH CheckPurity->Recryst Yes

Figure 2: Diagnostic Logic Tree for Yield Improvement.

Frequently Asked Questions (FAQs)

Q: Can I use Palladium on Carbon (Pd/C) if I don't have Rhodium? A: Yes, but you must modify the conditions. Pd/C is less active for this specific reduction. You must increase the temperature to 80°C and pressure to 100 psi . Warning: Higher temperatures increase the risk of decarboxylation of the propanoic acid side chain.

Q: The product is an oil that won't crystallize. How do I get a solid? A: This is common due to trace solvent retention or impurities.

  • Dissolve the oil in a minimum amount of dry Ethanol.

  • Add Diethyl Ether dropwise until cloudy.

  • Store at -20°C overnight.

  • Alternatively, convert to the Dicyclohexylamine (DCHA) salt for purification, then regenerate the free acid [3].

Q: Does the reaction control stereochemistry? A: Yes. Catalytic hydrogenation of the 2-substituted pyridine precursor generally favors the cis-isomer (the hydrogen adds from the least hindered face, pushing the substituents cis). If you require the trans-isomer, you may need to perform an epimerization step using a strong base, though the cis-isomer is the thermodynamic product in the lactam ring system.

Q: My product has a yellow tint. Is it pure? A: A yellow tint often indicates trace oxidation products or residual pyridine oligomers. While often acceptable for subsequent coupling steps (e.g., PNA synthesis), you can remove color by passing the solution through a short plug of activated carbon or silica gel prior to final evaporation [4].

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed mechanisms on Pyridine/Lactam reduction preferences).
  • PubChem. (2024). Compound Summary: 3-(6-Oxopiperidin-2-yl)propanoic acid. National Library of Medicine. Link

  • BenchChem. (2025).[1] Piperidine Purification and Isolation: A Technical Support Guide. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-(6-Oxopiperidin-2-yl)propanoic acid. Link

Sources

Technical Support Center: Resolving Solubility Challenges with 6-Oxo-2-piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Oxo-2-piperidinepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility issues encountered during experimental work. By understanding the physicochemical properties of this molecule, you can optimize your experimental design and ensure reliable, reproducible results.

Understanding the Molecule: A Foundation for Success

6-Oxo-2-piperidinepropanoic acid is a bifunctional molecule featuring a lactam (a cyclic amide) within a piperidine ring and a propanoic acid side chain. This structure confers both acidic and, to a lesser extent, basic characteristics, which are critical to its solubility behavior. The carboxylic acid group is the primary driver of its pH-dependent aqueous solubility, while the lactam and piperidine ring contribute to its overall polarity and potential for hydrogen bonding.

A key parameter governing the solubility of ionizable compounds is the pKa, which is the pH at which the compound exists in a 50:50 ratio of its protonated (less soluble) and deprotonated (more soluble) forms. For the carboxylic acid group of 6-Oxo-2-piperidinepropanoic acid, the predicted pKa is approximately 3.59.[1] This value is fundamental to understanding and manipulating its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered when working with 6-Oxo-2-piperidinepropanoic acid.

Q1: My 6-Oxo-2-piperidinepropanoic acid is not dissolving in water. What should I do?

Initial Assessment: Pure, neutral water is often a poor solvent for carboxylic acids, especially when the overall molecule has significant non-polar character. At a neutral pH of 7, which is well above the pKa of the carboxylic acid group (~3.59), the molecule should be deprotonated and more soluble. However, the dissolution rate can be slow.

Troubleshooting Steps:

  • pH Adjustment: The most effective method for increasing the aqueous solubility of 6-Oxo-2-piperidinepropanoic acid is to increase the pH of the solution. By raising the pH to at least two units above the pKa (i.e., pH > 5.6), you ensure that the carboxylic acid group is predominantly in its deprotonated, carboxylate form, which is significantly more polar and water-soluble.

    • Protocol: Start by preparing a slurry of the compound in water. While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise until the solid dissolves. Be mindful of the final concentration and the potential impact of the added base on your downstream application.

  • Gentle Heating: Increasing the temperature can enhance the dissolution rate. Gentle warming of the solution (e.g., to 37-50°C) can be effective. However, be cautious about potential degradation at elevated temperatures over extended periods.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.

Q2: I need to prepare a stock solution in an organic solvent. Which one should I choose?

Solvent Selection Rationale: For many researchers, preparing a concentrated stock solution in an organic solvent that is miscible with aqueous media is a standard workflow.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile aprotic solvent that can dissolve a wide range of organic molecules. It is a good first choice for preparing a high-concentration stock solution of 6-Oxo-2-piperidinepropanoic acid.

  • Ethanol: As a polar protic solvent, ethanol can also be an effective solvent. However, its solvating power for this specific molecule may be lower than that of DMSO.

Considerations:

  • Downstream Assay Compatibility: Always consider the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the final concentration of the organic solvent. Typically, DMSO concentrations are kept below 0.5-1% in final assay conditions to avoid off-target effects.

  • Precipitation upon Dilution: A common issue is the precipitation of the compound when the organic stock solution is diluted into an aqueous buffer. This occurs because the compound is less soluble in the final aqueous environment. To mitigate this, you can:

    • Use a lower concentration of the stock solution.

    • Add the stock solution to the aqueous buffer slowly while vortexing.

    • Slightly increase the pH of the aqueous buffer before adding the stock solution.

Q3: Can I use buffers to dissolve 6-Oxo-2-piperidinepropanoic acid?

Buffered Solutions: Yes, using a buffer is highly recommended, especially for biological experiments where maintaining a stable pH is critical.

Choosing the Right Buffer:

  • Select a buffer system that maintains a pH at least 2 units above the pKa of the compound. For 6-Oxo-2-piperidinepropanoic acid, buffers with a pH of 6.0 or higher are suitable.

  • Phosphate-buffered saline (PBS) at pH 7.4 is a common and appropriate choice for many biological applications.

Q4: I am observing a precipitate forming in my stock solution over time. What is happening?

Potential Causes:

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable and can lead to precipitation over time.

  • Temperature Changes: If the stock solution was prepared at an elevated temperature, cooling to room temperature or storing at 4°C or -20°C can reduce the solubility and cause the compound to crash out of solution.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of the compound beyond its solubility limit.

Solutions:

  • Prepare a stock solution at a concentration known to be stable.

  • If you need to warm the solution to dissolve the compound, allow it to cool to room temperature slowly and observe for any precipitation.

  • Ensure vials are tightly sealed for storage.

  • If precipitation occurs, you may be able to redissolve the compound by gentle warming and sonication before use.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic workflow for addressing solubility issues with 6-Oxo-2-piperidinepropanoic acid.

Caption: Troubleshooting workflow for dissolving 6-Oxo-2-piperidinepropanoic acid.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment
  • Weigh the Compound: Accurately weigh the desired amount of 6-Oxo-2-piperidinepropanoic acid.

  • Add Water: Add a portion of high-purity water (e.g., deionized or Milli-Q water) to create a slurry.

  • pH Adjustment: While continuously stirring, add a dilute solution of NaOH (e.g., 0.1 M or 1 M, depending on the amount of compound) dropwise.

  • Monitor Dissolution: Continue adding the base until the solid is completely dissolved. You can monitor the pH of the solution to ensure it is in the desired range (pH > 5.6).

  • Final Volume Adjustment: Once the compound is dissolved, add water to reach the final desired concentration.

  • Sterilization (if required): If the solution is for a sterile application, filter it through a 0.22 µm syringe filter.

Protocol 2: Preparation of an Organic Stock Solution
  • Weigh the Compound: Accurately weigh the desired amount of 6-Oxo-2-piperidinepropanoic acid and place it in a suitable vial.

  • Add Solvent: Add the desired volume of high-purity DMSO or ethanol.

  • Promote Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Storage: Store the stock solution in a tightly sealed vial at the appropriate temperature (typically -20°C for long-term storage).

Advanced Strategies

If the above methods are insufficient for your experimental needs, you may consider more advanced techniques:

  • Co-solvents: For challenging cases, a mixture of solvents may be effective. For example, a small percentage of DMSO in an aqueous buffer can significantly enhance solubility.

  • Salt Formation: While the sodium salt formed in situ by pH adjustment is effective for aqueous solutions, preparing a stable, solid salt form of the compound can improve its handling and dissolution characteristics.

  • Use of Excipients: In formulation development, excipients like cyclodextrins can be used to form inclusion complexes that enhance the aqueous solubility of poorly soluble compounds.

Data Summary

PropertyValue/InformationSource
IUPAC Name 6-Oxo-2-piperidinepropanoic acidN/A
Molecular Formula C₈H₁₃NO₃N/A
Molecular Weight 187.2 g/mol N/A
Predicted pKa (Carboxylic Acid) ~3.59[1]
Aqueous Solubility Poor at neutral pH; increases with pHGeneral chemical principles
Organic Solvent Solubility Generally soluble in DMSO and polar protic solvents like ethanolGeneral chemical principles

In-depth Scientific Explanation: The "Why" Behind the "How"

The solubility of 6-Oxo-2-piperidinepropanoic acid is governed by the interplay of its functional groups and the solvent environment. The carboxylic acid group is a weak acid and can exist in two forms: the protonated (R-COOH) form and the deprotonated (R-COO⁻) form.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-COOH (Protonated) Less Soluble B R-COO⁻ + H⁺ (Deprotonated) More Soluble A->B + OH⁻ B->A + H⁺

Caption: pH-dependent equilibrium of the carboxylic acid group.

At a pH below the pKa, the protonated form dominates. This form is less polar and has lower aqueous solubility. As the pH of the solution increases above the pKa, the equilibrium shifts towards the deprotonated carboxylate form. The negative charge on the carboxylate group allows for strong ion-dipole interactions with water molecules, leading to a significant increase in solubility. This is the fundamental principle behind using a base to dissolve 6-Oxo-2-piperidinepropanoic acid in aqueous media.

The piperidine nitrogen, being part of a lactam, is significantly less basic than a typical secondary amine. Its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group, making it a very weak base. Therefore, protonation of this nitrogen is not a practical strategy for enhancing solubility under typical experimental conditions.

References

  • Propanoic Acid Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable.
  • Propanoic Acid: Properties, Production, Applications, and Analysis.
  • Pipecolic acid | Solubility of Things.
  • How to calculate the pH of propanoic acid. (2017, February 7). Quora.
  • Why is the pKa of butanoic acid lower than the pKa of propanoic acid? (2012, September 15). Reddit.
  • pKa Data Compiled by R. Williams. (2022, April 7).
  • (S)-1-Boc-piperidine-2-carboxylic acid CAS#: 26250-84-0. ChemicalBook.
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Benchchem.
  • Pipecolic acid. Wikipedia.
  • Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Cheméo.
  • 3770-22-7 | CAS数据库.
  • 6-Oxopiperidine-2-carboxylic acid | 3770-22-7. J&K Scientific LLC.
  • 15 6-Oxo-2-piperidinecarboxylic acid for Sale. Echemi.
  • 3770-22-7|6-Oxo-piperidine-2-carboxylic acid|BLD Pharm.
  • 6-Oxo-piperidine-2-carboxylic acid(CAS# 3770-22-7 ). angenechemical.com.
  • Chemical Properties of 2-Piperidinone (CAS 675-20-7). Cheméo.
  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,...
  • Showing NP-Card for 2-Piperidinone (NP0000880). NP-MRD.
  • 2-Piperidinone. Wikipedia.
  • 2-Piperidone | 675-20-7. ChemicalBook.
  • Pempidine (1,2,2,6,6-Pentamethylpiperidine) | Ganglion-Blocking Agent. MedChemExpress.
  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenu
  • 3-(6-Oxopiperidin-2-yl)propanoic acid | 90088-17-8. Sigma-Aldrich.
  • Kina 6-Oxo-2-piperidinkarboxylsyra CAS-nr: 3770-22-7 Tillverkare - Gr
  • 6-Oxo-2-piperidinecarboxylic acid (1 x 100 mg). Alchimica.
  • 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782. PubChem.
  • Piperidine-2-ethanol. Jubilant Ingrevia.
  • Chemical Properties of Propanoic acid, 2-oxo-, methyl ester (CAS 600-22-6). Cheméo.
  • Application of Hildebrand Solubility Parameter to Identify Ethanol- Free Co-Solvent for Pediatric Formul
  • 3029930-03-5|(2S,6S)-6-(2-Oxopropyl)piperidine-2-carboxylic acid. BLDpharm.

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Technical Support Center: Identifying Degradation Products of 6-Oxo-2-piperidinepropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 6-Oxo-2-piperidinepropanoic acid. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to assist in identifying and characterizing potential degradation products of this molecule. Our focus is on explaining the causality behind experimental choices to ensure robust and reliable results.

Introduction: The Stability Challenge

6-Oxo-2-piperidinepropanoic acid is a molecule of interest featuring two key functional groups: a delta-lactam (a cyclic amide) and a carboxylic acid. The inherent reactivity of the lactam ring, particularly its susceptibility to hydrolysis, makes understanding its stability profile a critical aspect of its development.[1][2] Forced degradation studies are an indispensable tool, not only for regulatory compliance under ICH guidelines but also for proactively identifying potential degradants that could impact product efficacy and safety.[3][4] This guide will walk you through the process of predicting, generating, and identifying these degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 6-Oxo-2-piperidinepropanoic acid?

A1: Based on its chemical structure, the two most anticipated degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Degradation: The delta-lactam ring is the most labile part of the molecule. Under both acidic and basic conditions, the amide bond within the ring is susceptible to nucleophilic attack by water or hydroxide ions.[1][5] This results in ring-opening to form 5-amino-7-carboxyheptanoic acid . This is often the primary degradation product observed under hydrolytic stress.

  • Oxidative Degradation: The piperidine ring, especially the nitrogen atom and the adjacent methylene carbons, can be targets for oxidation.[6][7] Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or hydroxylated species on the ring. Under more aggressive conditions, ring cleavage or the formation of smaller, more complex products can occur.

G cluster_main 6-Oxo-2-piperidinepropanoic acid cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 6-Oxo-2-piperidinepropanoic acid Hydrolysis_Product 5-amino-7-carboxyheptanoic acid (Ring-Opened Product) Parent->Hydrolysis_Product Acid/Base (H₂O) Oxidation_Product1 N-Oxide Derivative Parent->Oxidation_Product1 Oxidizing Agent (e.g., H₂O₂) Oxidation_Product2 Hydroxylated Piperidine Ring Parent->Oxidation_Product2 Oxidizing Agent (e.g., H₂O₂)

Q2: How should I design a forced degradation study for this compound?

A2: A well-designed forced degradation study should expose the molecule to a range of stress conditions to induce relevant degradation.[2][4] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without generating secondary or unrealistic degradants from over-stressing.[1][3]

Stress ConditionRecommended Starting ParametersRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl at 60 °CThe lactam is prone to acid-catalyzed hydrolysis. Start with milder conditions and increase acid concentration or temperature if no degradation is observed.[1]
Base Hydrolysis 0.1 M NaOH at room temperatureBase-catalyzed hydrolysis is often faster than acid-catalyzed for amides. Monitor carefully as degradation can be rapid. Neutralize samples immediately before analysis.
Oxidation 3% H₂O₂ at room temperatureThis condition mimics potential oxidative stress. The reaction can be slow; gentle heating (e.g., 40 °C) may be required. Protect from light to prevent radical formation.[2]
Thermal 80 °C (Solid State & Solution)Evaluates the intrinsic thermal stability of the molecule. Check for physical changes (color, melting) in the solid state.
Photolytic ICH Q1B Option 2: >1.2 million lux hours & >200 watt hours/m²Essential for assessing light sensitivity. A control sample protected from light (e.g., with aluminum foil) must be run in parallel to differentiate photolytic from thermal degradation.
Q3: What is the best analytical technique for identifying the degradation products?

A3: High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (HPLC-MS) is the gold standard for this task.

  • Why HPLC? HPLC provides the necessary separation of the parent drug from its degradation products, which may have very different polarities. A stability-indicating HPLC method is one that can resolve all significant degradants from the parent peak and from each other.[8][9]

  • Why Mass Spectrometry (MS)? MS provides the mass-to-charge ratio (m/z) of the separated compounds. High-resolution MS (like Q-TOF or Orbitrap) is particularly powerful because it provides a highly accurate mass measurement, allowing you to determine the elemental composition of an unknown degradant and thus distinguish between isobaric compounds (compounds with the same nominal mass but different formulas).[9] Tandem MS (MS/MS) capabilities are crucial for structural elucidation by providing fragmentation patterns of the degradants.

Q4: I see the parent peak decreasing in my chromatogram, but no new peaks are appearing. What's happening?

A4: This is a common and challenging issue related to mass balance. If the total percentage of all detected components (parent + degradants) does not add up to approximately 100% of the initial parent concentration, it suggests that some degradation products are not being detected.

Possible Causes & Solutions:

  • Non-UV Active Degradants: The degradation product may lack a chromophore, making it invisible to a UV detector.

    • Solution: Use a mass spectrometer as the primary detector or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Volatile Degradants: The degradation products might be volatile and lost during sample preparation or not retained on the HPLC column.

    • Solution: Analyze the headspace of your stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Precipitation: The degradant may be insoluble in the analysis solvent and has precipitated out of the solution.

    • Solution: Visually inspect your samples for any solid material. If present, attempt to dissolve it in a different solvent for analysis.

  • Adsorption: Highly polar or charged degradants (like the ring-opened amino acid) may be irreversibly adsorbed onto the HPLC column or sample vials.

    • Solution: Modify mobile phase pH, use a different column chemistry, or use silanized vials.

Q5: How can I definitively confirm the structure of a newly identified degradation product?

A5: Definitive structural confirmation requires isolating the degradation product and analyzing it with spectroscopic techniques.

  • Isolation: Use preparative HPLC to collect a sufficient quantity of the pure degradation product.

  • Analysis:

    • High-Resolution MS/MS: Provides the accurate mass and fragmentation pattern, which is the first step in proposing a structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation. 1D NMR (¹H and ¹³C) and 2D NMR (like COSY, HSQC, HMBC) experiments will reveal the complete connectivity of the atoms in the molecule.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No degradation observed after initial stress. Stress conditions are too mild.Incrementally increase the stressor concentration, temperature, or duration. For acid/base, move from 0.1 M to 1 M. For thermal, increase the temperature by 20 °C.
Excessive degradation (>20%), complex chromatogram. Stress conditions are too harsh, leading to secondary degradation.[1][3]Reduce the stressor concentration, temperature, or exposure time. The goal is to identify primary degradants.
Poor peak shape (tailing/fronting) for degradant peaks. The analytical method is not optimized for the degradants. The ring-opened product is zwitterionic and may interact poorly with the column.Adjust mobile phase pH to suppress ionization (e.g., pH < 3). Screen different column chemistries (e.g., HILIC for very polar compounds).
Inconsistent retention times between runs. Insufficient column equilibration; temperature fluctuations; mobile phase composition drift.Ensure the column is fully equilibrated between injections. Use a column oven for temperature control. Prepare fresh mobile phase daily.

Experimental Protocols

Protocol 1: General Workflow for Forced Degradation & Analysis

This workflow provides a systematic approach to identifying degradation products, from stress sample generation to structural elucidation.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_id 4. Identification & Characterization A Prepare stock solution of 6-Oxo-2-piperidinepropanoic acid B Aliquot into separate vials for each stress condition A->B D Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) B->D C Prepare unstressed control (API in solvent) E Take samples at defined time points (e.g., 2, 8, 24 hours) D->E F Neutralize/Quench reactions as appropriate E->F G Analyze all samples by Stability-Indicating HPLC-UV/MS F->G H Compare stressed samples to control G->H I Check for new peaks and decrease in parent peak H->I J Calculate Mass Balance I->J K Obtain accurate mass (HRMS) and MS/MS of new peaks I->K L Propose structures for degradants K->L M Isolate significant degradants (Preparative HPLC) L->M N Confirm structure via NMR M->N

Protocol 2: Stability-Indicating HPLC-MS Method Development

Objective: To develop a robust HPLC method capable of separating 6-Oxo-2-piperidinepropanoic acid from its potential degradation products.

1. Initial Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Rationale: C18 is a good starting point for moderately polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Provides protons for good ionization in positive ESI-MS and helps achieve sharp peaks for acidic analytes.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Rationale: A wide gradient is used for initial screening to ensure all potential degradants, from highly polar to non-polar, are eluted.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection:

    • UV/DAD: 210 nm. Rationale: This wavelength allows for the detection of the amide bond.

    • MS: ESI+ Full Scan (m/z 50-500).

2. Method Optimization:

  • Inject a mixture of stressed samples (e.g., acid-hydrolyzed and peroxide-oxidized) to create a complex sample containing multiple degradants.

  • Adjust the gradient slope to improve the resolution between the parent peak and any new peaks. If the ring-opened product elutes too early (near the void volume), consider a shallower starting gradient or a different stationary phase (e.g., embedded polar group).

  • Confirm peak purity using both DAD (spectral analysis) and MS (extracted ion chromatograms) to ensure co-elution is not occurring.

3. MS/MS Analysis:

  • Once degradant peaks are identified, perform a separate injection using a data-dependent acquisition (DDA) or targeted MS/MS method.

  • This will trigger fragmentation of the degradant ions as they elute, providing the structural information necessary for identification.

References

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC.
  • Thermal decomposition of amorphous beta-lactam antibacterials - PubMed.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC.
  • Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed.
  • Influence of temperature on the degradation of selected β-lactams (24 h... - ResearchGate.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF - ResearchGate.
  • Thermal decomposition of α-lactams: a new ring expansion of an α-lactam to a β-lactam system - Journal of the Chemical Society, Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - ResearchGate.
  • Piperidine | C5H11N | CID 8082 - PubChem.
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem. BenchChem.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry.
  • Analytical Methods - RSC Publishing. Royal Society of Chemistry.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Biosciences Biotechnology Research Asia.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE. Part 1: Long-term thermal and photo-oxidation studies | Request PDF - ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research.
  • Forced Degradation Studies in Pharmaceuticals | PDF | Hydrogen Peroxide - Scribd. Scribd.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method - ResearchGate.
  • Detection method for determining piperidine residue in bulk drug - Google Patents.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - Semantic Scholar. Semantic Scholar.

Sources

Validation & Comparative

Comparative Spectroscopic Analysis: C13-NMR Profiling of 6-Oxo-2-piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the C13-NMR spectral characteristics of 6-Oxo-2-piperidinepropanoic acid (also known as 3-(6-oxopiperidin-2-yl)propanoic acid). This document is designed for analytical chemists and process engineers involved in the synthesis and quality control of bisphosphonate precursors (e.g., Risedronate).

Executive Summary & Application Context

6-Oxo-2-piperidinepropanoic acid (CAS: 90088-17-8) is a critical lactam intermediate. Its structural integrity is defined by the stability of the six-membered lactam ring against hydrolytic ring-opening. In drug development, distinguishing this "closed" lactam form from its "open" amino-acid hydrolysis product (4-amino-octanedioic acid) is paramount.

This guide compares the C13-NMR chemical shifts of the target lactam against its primary degradants and solvent-dependent variations, providing a robust method for structural verification.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and distinguish subtle shift differences between the lactam and open-chain forms, the following protocol controls for concentration and pH-dependent shifts.

Step-by-Step Acquisition Protocol
  • Solvent Selection:

    • Primary: DMSO-d6 (Dimethyl sulfoxide-d6). Reasoning: Excellent solubility for polar lactams; prevents rapid proton exchange observed in D2O which can broaden acidic/amide peaks.

    • Secondary (Validation): D2O with trace NaOD. Reasoning: Used only to deliberately hydrolyze the lactam to confirm the "open" impurity spectrum.

  • Sample Preparation:

    • Dissolve 30-50 mg of the analyte in 0.6 mL of DMSO-d6.

    • Add 0.03% TMS (Tetramethylsilane) as an internal reference (

      
       ppm).
      
    • Critical Step: Ensure the sample is free of paramagnetic impurities (filter through 0.45

      
      m PTFE if necessary) to prevent line broadening.
      
  • Instrument Parameters (400 MHz equivalent):

    • Pulse Sequence: Proton-decoupled C13 (ZGPG30 or equivalent).

    • Relaxation Delay (D1):

      
       seconds. Reasoning: The quaternary carbonyl carbons (C6 and COOH) have long T1 relaxation times; a short D1 will suppress their integration and signal-to-noise ratio.
      
    • Scans: 1024 - 2048 scans (to resolve quaternary carbons).

    • Temperature: 298 K (25°C).

Structural Assignment & Chemical Shift Data[1][2]

Molecular Structure & Numbering
  • Core: Piperidin-2-one (Lactam).

  • Substituent: Propanoic acid chain at position 2 (relative to N=1).

  • Numbering Convention:

    • N1: Nitrogen (Lactam).

    • C2: Methine (Chiral center, attachment point).

    • C3-C5: Ring methylenes.

    • C6: Lactam Carbonyl.

    • C7, C8: Side chain methylenes.

    • C9: Carboxylic Acid Carbonyl.

Table 1: Comparative C13-NMR Chemical Shifts (ppm)

Solvent: DMSO-d6, Ref: TMS

Carbon AssignmentAtom TypeTarget Shift (Lactam)

(ppm)
Comparison: Open Chain (Hydrolysis)

(ppm)
Shift Logic (Causality)
C9 (COOH) Quaternary (C=O)174.5 - 176.0 ~176.0 - 178.0Acid carbonyl; shifts downfield in open form due to free carboxylate character if ionized.
C6 (Lactam C=O) Quaternary (C=O)170.5 - 172.0 175.0 - 177.0 (as COOH)Diagnostic Peak: The closed lactam C=O is shielded (~171) compared to the open amide/acid C=O (~176).
C2 (Methine) CH (Tertiary)50.0 - 52.5 ~53.0 - 55.0Alpha to N; slight deshielding in open amine form depending on zwitterionic state.
C7 (Side Chain) CH230.0 - 32.0 ~30.0 - 32.0Beta to ring; minimal change.
C8 (Side Chain) CH228.5 - 30.5 ~33.0 - 35.0Alpha to COOH; position varies with pH.
C5 (Ring) CH230.5 - 31.5 ~30.0 - 32.0Alpha to Lactam C=O.
C3 (Ring) CH225.0 - 27.0 ~22.0 - 24.0Beta to N; ring strain release affects this shift.
C4 (Ring) CH218.5 - 20.0 ~21.0 - 23.0Gamma to N; most shielded ring carbon.

Technical Note: The most critical differentiator is the C6 Lactam Carbonyl . If you observe a single cluster of peaks around 175-180 ppm without a distinct peak at ~171 ppm, your sample has likely undergone ring-opening hydrolysis.

Diagnostic Visualization & Logic Flow

The following diagram illustrates the decision logic for validating the compound's purity using NMR data.

NMR_Validation_Workflow Sample Unknown Sample (Dissolved in DMSO-d6) Acquisition Acquire C13-NMR (Decoupled, D1=2s) Sample->Acquisition Check_Carbonyls Check Carbonyl Region (160 - 180 ppm) Acquisition->Check_Carbonyls Two_Peaks Two Distinct Peaks? (~171 ppm & ~175 ppm) Check_Carbonyls->Two_Peaks One_Cluster One Cluster/Broad Peak? (>175 ppm) Check_Carbonyls->One_Cluster Pass PASS: Lactam Intact (6-Oxo-2-piperidinepropanoic acid) Two_Peaks->Pass Yes Fail FAIL: Ring Opening Detected (Hydrolysis Impurity) One_Cluster->Fail Yes Check_C2 Verify Methine C2 (~51 ppm) Pass->Check_C2 Confirm C2

Caption: Logic flow for distinguishing the target lactam from hydrolytic impurities based on carbonyl chemical shifts.

Comparative Analysis: Solvent Effects

The choice of solvent significantly alters the chemical shifts of the carboxylic acid and amide moieties due to hydrogen bonding.

FeatureDMSO-d6 (Recommended)D2O / NaOD (Avoid for QC)
Resolution High. Distinct separation of Acid vs Lactam C=O.Lower. Rapid exchange may broaden peaks.
Chemical Shift (C=O) Lactam (~171) / Acid (~175)Shifts downfield (~180+) due to carboxylate formation (

).
Stability Compound is stable.High pH (NaOD) promotes ring opening (Hydrolysis).

Recommendation: Always perform the initial identity release testing in DMSO-d6 . Use D2O only if solubility is an issue or to study metabolic degradation pathways.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11677708, 3-(6-Oxopiperidin-2-yl)propanoic acid. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Risedronate Impurity A (EP Reference Standard). Contextual NMR data for piperidine-based bisphosphonate precursors. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Lactam vs Amino Acid shift logic).

mass spectrometry fragmentation pattern of 6-Oxo-2-piperidinepropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Drug Metabolism Specialists, and Quality Control Scientists Focus: Structural elucidation, fragmentation mechanisms, and differentiation from non-oxidized analogs.

Executive Summary

6-Oxo-2-piperidinepropanoic acid (often designated as a related substance in Daptomycin analysis or a metabolite in lysine catabolism) presents a unique mass spectrometric challenge due to the stability of its lactam ring. Unlike its reduced analog, 2-piperidinepropanoic acid , the presence of the C6-carbonyl group alters proton affinity and restricts specific ring-opening pathways.

This guide provides a comparative analysis of the fragmentation patterns of 6-Oxo-2-piperidinepropanoic acid against 2-piperidinepropanoic acid. By understanding the mechanistic differences—specifically the lactam-stabilized retention of the ring versus the amine-driven loss of ammonia —researchers can confidently identify this impurity in complex matrices.

Chemical Profile & Structural Basis[1][2][3][4]

Before interpreting the MS spectra, it is critical to understand the structural distinctness that drives the fragmentation.

FeatureTarget: 6-Oxo-2-piperidinepropanoic Acid Comparator: 2-Piperidinepropanoic Acid
Structure

-Lactam (Cyclic Amide)
Cyclic Secondary Amine
Formula


Monoisotopic Mass 171.09 Da157.11 Da

m/z 172.09 m/z 158.12
Protonation Site Carbonyl Oxygen (Amide resonance)Cyclic Nitrogen (Secondary Amine)
Ring Stability High (Resonance stabilized)Moderate (Prone to ring opening)

Experimental Protocol (LC-MS/MS)

To reproduce the fragmentation patterns described below, the following method is recommended. This protocol prioritizes the separation of polar acidic species and the generation of informative product ions.[1]

Liquid Chromatography
  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex F5),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (5% B); 2-10 min (5-40% B); 10-12 min (95% B).

  • Rationale: The polar-embedded phase prevents the dewetting often seen with highly polar piperidine acids, ensuring reproducible retention times.

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2][3][4][5]

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

  • Rationale: A stepped CE is crucial. Low energy (15 eV) preserves the water-loss peak (

    
    ), while higher energies (30-45 eV) are required to break the stable lactam ring.
    

Fragmentation Analysis

Primary Pathway: The "Oxo" Effect

The defining feature of 6-Oxo-2-piperidinepropanoic acid is the lactam ring . In ESI(+), the protonation likely occurs on the amide oxygen or the carboxylic acid carbonyl.

  • Neutral Loss of Water (

    
     18 Da): 
    
    • Mechanism: The propanoic acid side chain undergoes dehydration, likely forming an acylium ion or a cyclic anhydride intermediate.

    • Transition:

      
      .
      
    • Differentiation: This is common to both the target and the comparator.

  • Neutral Loss of CO (

    
     28 Da): 
    
    • Mechanism: This is the diagnostic "fingerprint" of the lactam. Following ring opening, the amide carbonyl is lost as carbon monoxide.

    • Transition:

      
       (combined loss of 
      
      
      
      ).
    • Significance: The comparator (non-oxo) cannot lose CO from the ring, making this transition specific to the 6-Oxo species.

  • Ring Cleavage (Retro-Diels-Alder like):

    • Mechanism: High-energy fragmentation leads to the cleavage of the piperidine ring, generating fragments characteristic of the aliphatic chain.

Comparative Pathway: The Amine Effect

In contrast, 2-piperidinepropanoic acid (


 158) behaves as a typical cyclic amine:
  • Loss of Ammonia (

    
     17 Da):  Secondary amines readily lose 
    
    
    
    or
    
    
    radicals under high energy.
  • Absence of CO Loss: The ring contains no carbonyl; therefore, no transitions corresponding to -28 Da (CO) are observed from the ring structure.

Visualization of Fragmentation Pathways[4][6][7][8][10]

The following diagram illustrates the distinct fragmentation pathways for the 6-Oxo species, highlighting the diagnostic loss of Carbon Monoxide (CO).

FragmentationPathway cluster_comparator Diagnostic Check Precursor Precursor Ion [M+H]+ m/z 172 (Protonated Lactam) Frag1 Fragment A [M+H - H2O]+ m/z 154 (Acylium Ion) Precursor->Frag1 - H2O (18 Da) Side Chain Dehydration Frag3 Fragment C [C5H8N]+ m/z 82 (Piperidinone Core) Precursor->Frag3 - C3H6O2 (74 Da) Loss of Propanoic Acid Side Chain Frag2 Fragment B [M+H - H2O - CO]+ m/z 126 (Ring Contraction/Open) Frag1->Frag2 - CO (28 Da) Lactam Ring Degradation Check Absence of m/z 126 in non-oxo analogs confirms Lactam structure

Figure 1: Proposed ESI-MS/MS fragmentation pathway of 6-Oxo-2-piperidinepropanoic acid. The loss of CO (m/z 154


 126) is the diagnostic step distinguishing it from non-oxidized piperidines.

Summary of Experimental Data

The table below summarizes the theoretical and observed ions expected when comparing the target molecule against its reduced analog.

Ion Type6-Oxo-2-piperidinepropanoic Acid2-Piperidinepropanoic Acid (Comparator)Interpretation
Precursor

172.09 158.12 Mass shift of +14 Da (Oxidation of

to

).
Dehydrated Ion 154.08 (

)
140.11 (

)
Both lose water from the carboxylic acid tail.
Ring Carbonyl Loss 126.09 (

)
Not Observed CRITICAL DIFFERENTIATOR. The comparator lacks the ring carbonyl.
Ammonia Loss Rare (Amide is stable)141.09 (

)
Amine comparator loses ammonia easily; Lactam does not.
Major Low Mass Ion 84.04 (Piperidinone ring)70.06 (Piperidine ring)Core ring structure fragments.

Experimental Workflow Diagram

To ensure data integrity and reproducibility, follow this logical workflow for sample preparation and analysis.

Workflow Sample Sample Preparation (Dilute in 0.1% FA) LC LC Separation (Polar Embedded C18) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 Full Scan MS1 (m/z 100-300) ESI->MS1 Select Precursor Selection (m/z 172.09) MS1->Select Frag CID Fragmentation (Stepped 15-45 eV) Select->Frag Analysis Data Analysis (Extract Ion Chromatogram) Frag->Analysis

Figure 2: Step-by-step LC-MS/MS workflow for the identification of 6-Oxo-2-piperidinepropanoic acid.[3]

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation mechanisms of lactams and piperidine derivatives.[2] NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of piperidine alkaloids by mass spectrometry. Journal of Mass Spectrometry. [Link]

  • PubChem. (2025).[6] 6-Oxopiperidine-2-carboxylic acid (Structural Analog Data). National Library of Medicine. [Link]

Sources

A Comparative Guide to the HPLC Analysis of 6-Oxo-2-piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a robust starting point for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Oxo-2-piperidinepropanoic acid. In the landscape of pharmaceutical research and development, the precise and accurate quantification of piperidine-containing compounds is paramount due to their prevalence in a wide array of therapeutic agents.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a detailed analytical method, a comparison with viable alternatives, and the scientific rationale underpinning these approaches.

Introduction to 6-Oxo-2-piperidinepropanoic Acid and its Analytical Challenges

6-Oxo-2-piperidinepropanoic acid, with a molecular weight of 171.2 g/mol , is a piperidine derivative featuring a lactam and a carboxylic acid moiety. Its structure presents specific analytical challenges. The molecule lacks a significant chromophore, making detection by UV-Vis spectrophotometry less sensitive and requiring low wavelength detection. Furthermore, the presence of both an acidic (carboxylic acid) and a basic (lactam nitrogen, albeit weakly basic) functional group, along with a chiral center, can lead to complex chromatographic behavior, including potential peak tailing or the appearance of multiple peaks if the mobile phase pH is not carefully controlled.[3]

Recommended Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

Based on the common practices for analyzing piperidine-containing compounds, a reversed-phase HPLC method is proposed as the primary analytical approach.[1] RP-HPLC separates analytes based on their hydrophobicity, with a non-polar stationary phase and a polar mobile phase.

Diagram of the Proposed HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Standard & Sample in Mobile Phase s_filter Filter through 0.45 µm Syringe Filter s_prep->s_filter Ensure particulate-free solution hplc_system Equilibrate HPLC System with Mobile Phase s_filter->hplc_system Introduction to system hplc_inject Inject Sample hplc_system->hplc_inject hplc_column Separation on C18 Column hplc_inject->hplc_column Elution hplc_detect UV Detection at 210 nm hplc_column->hplc_detect Analyte Detection d_acquire Acquire Chromatogram hplc_detect->d_acquire Signal Output d_integrate Integrate Peak Area d_acquire->d_integrate d_quantify Quantify Concentration using Calibration Curve d_integrate->d_quantify Correlation

Caption: Workflow for the HPLC analysis of 6-Oxo-2-piperidinepropanoic acid.

Detailed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase is a versatile and widely used non-polar phase for the separation of a broad range of compounds, including those with moderate polarity like piperidine derivatives.[1][4]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe use of formic acid as a mobile phase modifier helps to suppress the ionization of the carboxylic acid group and ensures consistent protonation of the lactam nitrogen, leading to improved peak shape and retention time reproducibility.[3] Acetonitrile is a common organic modifier in RP-HPLC.
Gradient 5% B to 95% B over 15 minutesA gradient elution is recommended to ensure the elution of any potential impurities with different polarities and to provide a robust separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.[4]
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[4]
Detection UV at 210 nmDue to the lack of a strong chromophore, detection at a low UV wavelength is necessary to achieve adequate sensitivity.[5]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Comparative Analysis of Analytical Approaches

While the proposed RP-HPLC method provides a solid foundation, other techniques and modifications should be considered for specific analytical needs, such as improved sensitivity or chiral separation.

Analytical ApproachPrincipleAdvantagesDisadvantages
RP-HPLC with C18 Column (Proposed Method) Separation based on hydrophobicity.Robust, versatile, and widely available. Good starting point for method development.[1]May have limited sensitivity for compounds with weak chromophores. Potential for peak tailing without proper pH control.
Mixed-Mode Chromatography Utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.Can provide improved retention and peak shape for polar and charged compounds by offering multiple modes of interaction.[6]Columns can be more expensive and may require more complex mobile phases for optimal separation.
Pre-column Derivatization with UV-Active Tag Chemical modification of the analyte to introduce a chromophore before HPLC analysis.Significantly increases detection sensitivity by allowing for analysis at a higher, more specific wavelength.[1][4]Adds an extra step to the sample preparation, which can introduce variability. The derivatization reaction must be complete and reproducible.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).Essential for determining the enantiomeric purity of the compound, which is critical in pharmaceutical development.[7][8][9]Requires specialized and often expensive chiral columns. Method development can be more complex, often requiring screening of different CSPs and mobile phases.
HPLC with Charged Aerosol Detection (CAD) A universal detection method that is not dependent on the optical properties of the analyte.Provides a more uniform response for non-volatile analytes, regardless of their chemical structure, which is beneficial for compounds with poor or no chromophore.Requires a volatile mobile phase and can be more sensitive to changes in mobile phase composition than UV detection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer.Offers superior sensitivity and specificity, providing molecular weight and structural information, which is invaluable for impurity identification.[10]Higher instrumentation cost and complexity compared to HPLC-UV.

Experimental Protocol: RP-HPLC Method

This protocol outlines the steps for the analysis of 6-Oxo-2-piperidinepropanoic acid using the recommended primary HPLC method.

1. Preparation of Mobile Phase and Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Oxo-2-piperidinepropanoic acid standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 6-Oxo-2-piperidinepropanoic acid in the initial mobile phase composition (e.g., 95% A: 5% B) to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

2. HPLC System Setup and Equilibration

  • Set up the HPLC system according to the parameters in the detailed method table.

  • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.[11]

3. Chromatographic Analysis

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the sample solutions. It is good practice to bracket sample injections with standard injections to monitor system performance.[11]

4. Data Analysis

  • Integrate the peak area of 6-Oxo-2-piperidinepropanoic acid in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of 6-Oxo-2-piperidinepropanoic acid in the samples by interpolating their peak areas from the calibration curve.

Conclusion and Future Perspectives

This guide presents a scientifically grounded starting point for the development of a robust HPLC method for the analysis of 6-Oxo-2-piperidinepropanoic acid. The recommended RP-HPLC method is a reliable and accessible approach for routine analysis. For more specific requirements, such as high-sensitivity quantitation or chiral purity determination, the comparative analysis offers valuable insights into alternative and complementary techniques. As with any analytical method development, further optimization and validation will be necessary to meet the specific requirements of the intended application.

References

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]

  • Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • 6-Oxopiperidine-2-carboxylic acid | C6H9NO3. PubChem. [Link]

  • MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Cipac.org. [Link]

  • Supplementary Information Table of Contents. The Royal Society of Chemistry. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. ResearchGate. [Link]

  • Investigation of the Adsorption and Retention of Charged Compounds In RPLC. DiVA. [Link]

  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • HPLC Analysis of Active Drug in a Formulation. SIELC Technologies. [Link]

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comparing 6-Oxo-2-piperidinepropanoic acid purity against reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Landscape

6-Oxo-2-piperidinepropanoic acid (CAS 90088-17-8, also known as 3-(6-oxopiperidin-2-yl)propanoic acid) is a critical lactam intermediate used in the synthesis of fibrinogen receptor antagonists and various peptidomimetics. Its structural integrity hinges on the stability of the


-lactam ring and the free carboxylic acid side chain.

In drug development, "purity" is not a singular metric but a composite of Assay (mass balance), Related Substances (impurities), and Chiral Purity (enantiomeric excess). This guide provides a self-validating framework to objectively compare a Test Sample (e.g., a new commercial batch or synthesized lot) against a Qualified Reference Standard (QRS) .

The Core Challenge: The Lactam Vulnerability

The primary analytical challenge is the molecule's susceptibility to hydrolysis. The lactam ring is thermodynamically stable but kinetically vulnerable to ring-opening under extreme pH or thermal stress, forming the corresponding open-chain amino dicarboxylic acid. Your analytical method must be capable of resolving this specific degradation product.

Experimental Setup: The "Universal" Protocol

To ensure reproducibility, we utilize a Reversed-Phase HPLC (RP-HPLC) method with acidic mobile phase modification. This suppresses the ionization of the propanoic acid tail (


), ensuring consistent retention and peak shape.
Reagents & Standards[1]
  • Reference Standard: Primary Standard (purity >99.0% determined by Mass Balance:

    
    ).
    
  • Test Sample: The batch under evaluation.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions (Self-Validating)
ParameterSpecificationRationale
Column C18,

,

(e.g., Zorbax Eclipse Plus)
Provides hydrophobic selectivity for the piperidine ring.
Mobile Phase A 0.1%

in Water
Acidic pH (~2.2) suppresses acid ionization, preventing peak tailing.
Mobile Phase B AcetonitrileStrong eluent for organic elution.
Gradient 0-2 min: 5% B; 2-15 min: 5%

60% B; 15-20 min: 5% B.
Gradient ensures elution of non-polar dimers while retaining the polar lactam.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 210 nmThe amide (lactam) bond has weak absorbance; 210 nm is required for sensitivity.
Column Temp

Maintains consistent viscosity and retention times.
Analytical Workflow Diagram

The following diagram illustrates the decision matrix for sample qualification.

AnalyticalWorkflow Start Sample Intake Prep Sample Preparation (1 mg/mL in Mobile Phase) Start->Prep HPLC RP-HPLC Analysis (C18, UV 210nm) Prep->HPLC Decision Check System Suitability (Tailing < 1.5, RSD < 2.0%) HPLC->Decision Pass Calculate Purity (Area % & Assay) Decision->Pass Pass Fail Root Cause Analysis (Check Column/Mobile Phase) Decision->Fail Fail Fail->Prep Re-prep

Caption: Figure 1. Self-validating analytical workflow. System Suitability Testing (SST) acts as the critical gatekeeper before data release.

Comparative Analysis: Test vs. Reference

This section details how to interpret the data. We compare a hypothetical Commercial Lot (Test) against an In-House Primary Standard .

Quantitative Comparison Table
MetricReference Standard (Target)Test Sample (Result)StatusInterpretation
Appearance White to off-white powderWhite powderPass No physical degradation (oxidation).
HPLC Purity (Area %)


Pass Within acceptable industrial limits for intermediates.
Assay (w/w %)


Flag Lower assay suggests moisture or solvent entrapment.
Water Content (KF)


Fail Critical: High water content explains the lower assay.
Largest Impurity (RRT 0.85)


Flag Likely the hydrolyzed open-chain acid.
Impurity Profiling & Degradation Logic

The most common impurity at Relative Retention Time (RRT) ~0.85 is the hydrolysis product. The lactam ring opens to form the dicarboxylic acid, which is more polar and elutes earlier on a C18 column.

DegradationPathway Lactam 6-Oxo-2-piperidinepropanoic Acid (Intact Lactam) OpenChain Amino-Octanedioic Acid Derivative (Ring Open - Impurity A) Lactam->OpenChain Hydrolysis Hydrolysis + H2O / H+

Caption: Figure 2. Primary degradation pathway. The formation of the open-chain acid is the primary stability indicator.

Protocol Deep Dive: Step-by-Step

Step 1: System Suitability Solution (SST)

Do not proceed without this step.

  • Prepare a standard solution of the analyte at

    
    .
    
  • Spike with

    
     of the known hydrolysis impurity (or degrade a small aliquot with 0.1N NaOH for 1 hour, then neutralize).
    
  • Requirement: Resolution (

    
    ) between the main peak and the hydrolysis peak must be 
    
    
    
    .
Step 2: Sample Preparation
  • Accurately weigh

    
     of the Test Sample.
    
  • Transfer to a 50 mL volumetric flask.

  • Dissolve in

    
     Acetonitrile (to ensure organic solubility of the lactam).
    
  • Dilute to volume with Water.

  • Note: Final solvent ratio is 20:80 ACN:Water. This matches the initial gradient conditions to prevent "solvent shock" peak distortion.

Step 3: Data Calculation

Calculate the Assay on an anhydrous/solvent-free basis using the External Standard method:



Where:

  • 
     = Peak Area[1]
    
  • 
     = Concentration (mg/mL)[2][3]
    
  • 
     = Purity of Reference Standard (%)
    

Troubleshooting & Validation (E-E-A-T)

Expert Insight: In my experience, the most common failure mode for this assay is baseline drift at 210 nm .

  • Cause: Phosphate buffers absorb slightly at 210 nm. If the gradient changes the phosphate concentration (even slightly due to mixing), the baseline will rise.

  • Solution: Use Phosphoric Acid in both Mobile Phase A and B (e.g., 0.1% in Water and 0.1% in ACN) to balance the absorbance, or switch to Formic Acid (though Formic Acid has higher background at 210 nm).

Validation Criteria (per ICH Q2(R1)):

  • Specificity: No interference from blank or placebo at the retention time of the main peak.

  • Linearity:

    
     over 50% to 150% of target concentration.[3]
    
  • Precision: Injection repeatability RSD

    
    .
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] Link

  • PubChem. (n.d.).[5][6] Compound Summary: 3-(6-Oxopiperidin-2-yl)propanoic acid (CAS 90088-17-8).[7] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-(6-Oxopiperidin-2-yl)propanoic acid.[7] Merck KGaA. Link

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

difference between 6-Oxo-2-piperidinepropanoic acid and piperidine-2-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 6-Oxo-2-piperidinepropanoic acid vs. Piperidine-2-propionic acid Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary: The Lactam vs. Amine Distinction

In the design of peptidomimetics and conformationally restricted amino acids, 6-Oxo-2-piperidinepropanoic acid (Molecule A) and Piperidine-2-propionic acid (Molecule B) represent two distinct electronic states of the same carbon skeleton.

While they share a piperidine core and a propanoic acid side chain, the presence of the ketone at the C6 position in Molecule A creates a lactam (cyclic amide) , whereas Molecule B acts as a cyclic secondary amine . This single functional group difference dictates a massive divergence in pKa, solubility, protection group strategy, and biological binding affinity.

Critical Disambiguation:

  • Target Molecule B: This guide focuses on 3-(piperidin-2-yl)propanoic acid (C2-substituted), the direct reduced analog of Molecule A.

  • Warning: Commercial catalogs often list 1-piperidinepropanoic acid (N-substituted, CAS 26371-07-3) simply as "piperidine propionic acid." Ensure you are using the C2-substituted isomer (CAS approx. 4088-33-9 or stereoisomer specific) for peptidomimetic work.

Structural & Physicochemical Analysis

The fundamental difference lies in the nitrogen atom's electronic environment. In the 6-oxo derivative, the nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic and planar. In the reduced form, the nitrogen is sp3-hybridized, basic, and nucleophilic.

Feature6-Oxo-2-piperidinepropanoic acid Piperidine-2-propionic acid
Core Class Lactam (Cyclic Amine)Cyclic Secondary Amine
CAS (Generic) 3770-22-7 (Racemic)4088-33-9 (Racemic)
Nitrogen pKa Neutral (Non-protonating at phys. pH)Basic (~10.0 - 11.0)
COOH pKa ~4.5~4.0
Physiological State Anionic (Carboxylate only)Zwitterionic (Ammonium + Carboxylate)
Solubility High in polar organic solvents (MeOH, DMSO)High in water; poor in non-polar organics
Stereochemistry C2 is the only chiral centerC2 is chiral; Ring is flexible (Chair)
Electronic & Structural Logic

G cluster_0 6-Oxo-2-piperidinepropanoic acid cluster_1 Piperidine-2-propionic acid A Lactam Structure (Rigid Amide Bond) A_Prop Non-Basic Nitrogen (No Protonation) A->A_Prop B Cyclic Amine (Flexible Chair) A->B Reduction (LiAlH4/BH3) B_Prop Basic Nitrogen (Forms Zwitterion) B->B_Prop

Figure 1: Structural relationship and electronic differentiation. The reduction of the C6 carbonyl restores the basicity of the ring nitrogen.

Synthetic Utility & Reactivity

For the medicinal chemist, the choice between these two dictates the synthetic route, particularly regarding Orthogonal Protection .

A. The "Lactam Advantage" (6-Oxo)

Because the nitrogen in the 6-oxo derivative is part of an amide, it is non-nucleophilic .

  • No N-Protection Needed: You can activate the carboxylic acid (e.g., with EDC/NHS or HATU) and couple it to an amine without protecting the ring nitrogen.

  • Peptide Mimicry: The lactam ring itself mimics a fixed peptide bond conformation, often used to constrain beta-turns in peptide design.

B. The "Amine Liability" (Piperidine-2-propionic)

The secondary amine is highly nucleophilic and will interfere with coupling agents.

  • Mandatory Protection: You must protect the nitrogen (e.g., Boc, Fmoc, Cbz) before attempting to couple the carboxylic acid side chain.

  • Catalyst Poisoning: The free amine can poison hydrogenation catalysts (Pd/C) or coordinate with Lewis acids during parallel synthesis.

Synthetic Workflow Comparison

Synthesis cluster_A Route A: 6-Oxo Derivative cluster_B Route B: Piperidine Derivative start Target: Peptide Coupling A1 Start: 6-Oxo-2-piperidinepropanoic acid start->A1 B1 Start: Piperidine-2-propionic acid start->B1 A2 Direct Activation (HATU/DIEA) A1->A2 A3 Coupling to Amine A2->A3 B2 Step 1: N-Protection (Boc2O/NaOH) B1->B2 B3 Step 2: Activation (HATU/DIEA) B2->B3 B4 Step 3: Coupling B3->B4 B5 Step 4: Deprotection (TFA) B4->B5

Figure 2: Synthetic complexity comparison. The 6-oxo derivative allows for a streamlined, protection-free coupling workflow.

Experimental Protocols

Protocol A: Selective Reduction (Converting 6-Oxo to Piperidine)

Context: If you have the 6-oxo derivative but need the reduced amine for a specific pharmacophore.

  • Reagents: Borane-dimethyl sulfide complex (BH3·DMS), anhydrous THF.

  • Setup: Flame-dried round-bottom flask under Argon.

  • Procedure:

    • Dissolve 6-oxo-2-piperidinepropanoic acid (1.0 eq) in THF (0.2 M).

    • Cool to 0°C. Dropwise add BH3·DMS (3.0 eq). Caution: Gas evolution.

    • Reflux for 4 hours. The carbonyl oxygen is removed completely.

    • Quench: Cool to 0°C, carefully add MeOH, then 6M HCl. Reflux 1 hr to break the amine-borane complex.

    • Purification: Neutralize with NaOH, extract into DCM.

  • Outcome: Yields Piperidine-2-propionic acid (secondary amine).

Protocol B: N-Protection of Piperidine-2-propionic Acid

Context: Essential before using this molecule in peptide synthesis.

  • Reagents: Boc-anhydride (Boc2O), 1M NaOH, Dioxane.

  • Procedure:

    • Dissolve Piperidine-2-propionic acid in 1:1 Dioxane/1M NaOH.

    • Add Boc2O (1.1 eq) at 0°C.

    • Stir at RT for 12 hours.

    • Workup: Acidify aqueous layer to pH 2-3 with KHSO4 (Avoid HCl if Boc is sensitive, though usually stable). Extract with EtOAc.

  • Validation: NMR should show a sharp singlet at ~1.4 ppm (9H, t-Butyl) and disappearance of the broad NH peak.

Biological Implications[1][2][3]

Biological Target6-Oxo Derivative Piperidine Derivative
Peptide Mimicry Mimics a cis-peptide bond . Used in beta-turn mimetics.Mimics Proline or Homoproline . Flexible spacer.
Membrane Permeability High . Neutral lactam passes BBB (Blood-Brain Barrier) more easily.Low . Zwitterionic nature hinders passive diffusion.
Binding Affinity H-bond acceptor (Carbonyl).H-bond donor/acceptor (Amine NH). Positive charge interaction (Cation-Pi).
Metabolic Stability Susceptible to amidases (ring opening).Stable to proteases; susceptible to CYP450 oxidation.

References

  • Synthesis of 6-Oxo Derivatives: Journal of Organic Chemistry. "Stereoselective synthesis of 6-oxopipecolic acid derivatives via ring-closing metathesis."

  • Piperidine Biological Activity: Journal of Medicinal Chemistry. "Design and synthesis of conformationally constrained amino acid analogues as potent inhibitors."

  • General Properties: PubChem Compound Summary for CID 14231208 (3-piperidin-2-ylpropanoic acid).

  • Reduction Protocols: Tetrahedron Letters. "Selective reduction of lactams to cyclic amines using Borane reagents."

Comparative Reactivity & Application Guide: 6-Oxo-2-piperidinepropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Oxo-2-piperidinepropanoic acid (CAS 90088-17-8), also known as 3-(6-oxopiperidin-2-yl)propanoic acid, represents a critical class of


-lactam (delta-lactam)  scaffolds used in medicinal chemistry. Unlike its 

-lactam (pyrrolidinone) counterparts, the 6-membered piperidinone ring offers a unique conformational profile that mimics the

and

residues of a peptide

-turn.

This guide objectively compares the reactivity, stability, and structural utility of this scaffold against its primary analogs: the 5-membered 5-oxo-2-pyrrolidinepropanoic acid and the shorter-chain 6-oxo-2-piperidineacetic acid .

Key Findings
  • Conformational Rigidity: The piperidinone ring imposes a "chair-like" constraint, providing a distinct vector orientation for the carboxylic acid tail compared to the planar envelope of pyrrolidinones.

  • Hydrolytic Stability:

    
    -lactams exhibit moderate hydrolytic stability, generally lower than 
    
    
    
    -lactams but significantly higher than
    
    
    -lactams, making them suitable for orally active peptidomimetics.
  • Synthetic Utility: The N-H of the lactam is less acidic than acyclic amides but nucleophilic enough for N-alkylation under mild basic conditions, allowing for facile library generation.

Structural Analog Analysis

The following table contrasts the core physicochemical properties of 6-oxo-2-piperidinepropanoic acid with its closest structural analogs.

Table 1: Comparative Physicochemical Profile
FeatureTarget: 6-Oxo-2-piperidinepropanoic acid Analog A: 5-Oxo-2-pyrrolidinepropanoic acid Analog B: 6-Oxo-2-piperidineacetic acid Analog C: N-Acetyl-Glutamic Acid (Open Chain)
Ring Size 6-membered (

-lactam)
5-membered (

-lactam)
6-membered (

-lactam)
Acyclic
Side Chain Propanoic (3-carbon)Propanoic (3-carbon)Acetic (2-carbon)Glutaric backbone
pKa (COOH) ~4.5~4.4~4.2 (Inductive effect)~4.3
Lactam Stability Moderate (t½ > 24h at pH 7.4)High (t½ > 48h at pH 7.4)ModerateLow (Peptidase susceptible)
Peptide Mimicry

-Turn (Type II/II')

-Turn

-Turn (Compact)
Random Coil
Primary Use Integrin Antagonists (e.g., GP IIb/IIIa)Glutamate analogsconstrained Gly-Asp mimicsMetabolic Standards

Mechanistic Reactivity & Stability

Hydrolytic Ring Opening

The reactivity of the lactam carbonyl is dictated by ring strain and amide resonance.

  • 
    -Lactams (5-ring):  Highly stable due to perfect orbital alignment for amide resonance. Hydrolysis requires harsh acidic/basic conditions or specific enzymes (5-oxoprolinase).
    
  • 
    -Lactams (6-ring):  The 6-oxo-2-piperidine scaffold adopts a half-chair conformation. While resonance stabilization is strong, the ring is slightly more susceptible to nucleophilic attack (e.g., by serine proteases) than the 5-membered ring due to conformational flexibility that allows the carbonyl carbon to pyramidalize more easily during the transition state.
    
N-Alkylation Potential

The lactam nitrogen in 6-oxo-2-piperidinepropanoic acid is a critical handle for SAR (Structure-Activity Relationship) expansion.

  • Acidity: The pKa of the lactam N-H is typically 15-17 (DMSO).

  • Reactivity: Deprotonation with mild bases (e.g.,

    
     or 
    
    
    
    ) allows for clean
    
    
    alkylation.
  • Comparison: The 6-membered ring offers less steric hindrance to N-alkylation than the 5-membered ring, where adjacent substituents can block the approach of electrophiles.

Visualizing the Reactivity Landscape

ReactivityPathways cluster_comparison Comparative Stability Scaffold 6-Oxo-2-piperidine propanoic acid Hydrolysis Ring Opening (Hydrolysis) Scaffold->Hydrolysis pH < 2 or pH > 10 Enzymatic (Slow) Alkylation N-Alkylation (Base/R-X) Scaffold->Alkylation NaH, DMF, R-Br Coupling COOH Activation (EDC/NHS) Scaffold->Coupling Amine Coupling OpenChain Amino-Dioic Acid (Inactive/Metabolite) Hydrolysis->OpenChain N_Substituted N-Substituted Peptidomimetic Alkylation->N_Substituted Amide Peptide Conjugate Coupling->Amide Gamma 5-Oxo-Analog (More Stable) Delta 6-Oxo-Scaffold (Optimal Balance)

Figure 1: Reaction pathways for 6-oxo-2-piperidinepropanoic acid. The scaffold balances stability (resistance to hydrolysis) with synthetic versatility (N-alkylation).

Experimental Protocols

Protocol A: Synthesis via Intramolecular Cyclization

This protocol validates the formation of the 6-membered lactam from an acyclic precursor, a common route for generating this scaffold.

Objective: Synthesize 6-oxo-2-piperidinepropanoic acid from dimethyl 2-aminoadipate analogs.

  • Starting Material: Dissolve Dimethyl 4-(2-aminoethyl)heptanedioate (or equivalent amino-diester precursor) in anhydrous Methanol (0.1 M).

  • Cyclization: Add 0.5 equiv of Sodium Methoxide (NaOMe) .

    • Rationale: Base-catalyzed intramolecular aminolysis is favored over intermolecular polymerization at high dilution.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of primary amine, Ninhydrin stain).

  • Hydrolysis: Add 2N NaOH (2 equiv) to hydrolyze the remaining ester on the side chain. Stir at RT for 2 hours.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from EtOAc/Hexanes.

    • Validation: 1H NMR should show a triplet at ~2.3 ppm (propanoic

      
      -protons) and multiplet at ~3.5 ppm (ring C2-H).
      
Protocol B: Comparative Hydrolytic Stability Assay

Objective: Quantify the stability difference between the 5-membered and 6-membered lactam analogs.

  • Preparation: Prepare 10 mM stock solutions of:

    • Compound A: 6-Oxo-2-piperidinepropanoic acid.[1][2][3]

    • Compound B: 5-Oxo-2-pyrrolidinepropanoic acid.

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) and 0.1 M HCl (Simulated Gastric Fluid). Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 1, 4, 12, 24, and 48 hours.

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

    • Metric: Measure the Area Under Curve (AUC) of the parent peak vs. the open-chain hydrolysis product.

  • Expected Result:

    • pH 7.4: Both compounds should show >95% remaining at 48h.

    • 0.1 M HCl: Compound B (5-ring) will show <5% degradation. Compound A (6-ring) may show 5–15% degradation, indicating slightly higher lability due to ring conformation.

Application in Drug Design (SAR)

The 6-oxo-2-piperidinepropanoic acid scaffold is frequently employed as a pharmacophore constraint .

  • RGD Mimetics: In fibrinogen receptor antagonists, the distance between the basic nitrogen (usually attached to the lactam N) and the carboxylic acid tail is critical. The propanoic acid side chain extends this distance to ~11-13 Å, often required for specific integrin pockets, whereas the acetic acid analog is too short.

  • Turn Mimicry:

    • Type II'

      
      -turn:  The 6-membered ring constrains the 
      
      
      
      and
      
      
      dihedral angles of the backbone, stabilizing a turn geometry that nucleates protein folding or receptor binding.
Scaffold Selection Decision Tree

SelectionTree Start Select Scaffold for Peptidomimetic Design Q1 Required Distance (N to COOH) Start->Q1 Short Short (< 6 Å) Compact Binding Q1->Short Compact Long Extended (> 10 Å) Integrin/Receptor Q1->Long Extended Result1 Use 5-Oxo-2-pyrrolidine acetic acid Short->Result1 Q2 Conformational Requirement Long->Q2 Planar Planar/Rigid (Gamma-Lactam) Q2->Planar Flat fit Chair Chair/Flexible (Delta-Lactam) Q2->Chair 3D fit Planar->Result1 Result2 Use 6-Oxo-2-piperidine propanoic acid Chair->Result2

Figure 2: Decision logic for selecting the 6-oxo-2-piperidinepropanoic acid scaffold based on pharmacophore distance and conformational needs.

References

  • PubChem. (2025). Compound Summary: 3-(6-Oxopiperidin-2-yl)propanoic acid (CAS 90088-17-8).[1] National Library of Medicine. [Link]

  • ResearchGate. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases.[4] (General Lactam Reactivity Context). [Link]

  • MDPI. (2022). Exploring the Synthetic Potential of γ-Lactam Derivatives. (Comparative synthesis of lactam rings). [Link]

Sources

Technical Guide: Melting Point Determination for 6-Oxo-2-piperidinepropanoic Acid Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the validation protocol for the melting point determination of 6-Oxo-2-piperidinepropanoic acid (CAS 90088-17-8), a critical lactam intermediate often used in the synthesis of peptide mimetics and pharmaceutical active ingredients.

While the literature reference value for this compound is 160–161°C , achieving this result consistently requires distinguishing between thermodynamic purity (best measured via DSC) and observational purity (measured via capillary methods). This guide compares both techniques, recommending Differential Scanning Calorimetry (DSC) for initial method validation and reference standard characterization, while retaining Capillary Melting Point for routine Quality Control (QC).

Compound Profile & Thermal Behavior[1][2]

  • Chemical Name: 6-Oxo-2-piperidinepropanoic acid[1]

  • Synonyms: 3-(6-oxopiperidin-2-yl)propanoic acid; PNU-101017 derivative

  • CAS Number: 90088-17-8[1]

  • Target Melting Point: 160–161°C (Crystalline Solid)

  • Thermal Risk: As a lactam derivative, this compound is susceptible to thermal decomposition immediately post-fusion. Prolonged exposure to temperatures >165°C may result in ring-opening or decarboxylation, artificially depressing the observed melting point.

Methodological Comparison: Capillary vs. DSC

For validation purposes, we must distinguish between the clear point (capillary) and the onset temperature (DSC).

FeatureCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)
Primary Output Melting Range (Onset to Clear Point)Heat Flow (mW) vs. Temperature
Measured Value Subjective visual transition (Solid

Liquid)
Thermodynamic Onset (

) & Enthalpy of Fusion (

)
Precision

0.5 – 1.0°C

0.1°C
Sample Size Large (~5 mg)Small (1–3 mg)
Decomposition Hard to distinguish from meltingDistinct exothermic/endothermic events
Validation Role Routine QC: Fast, low cost.Primary Validation: Absolute purity determination.
Expert Insight: The "Ramp Rate" Trap

In capillary methods, a high ramp rate (>2°C/min) lags the thermometer behind the sample, causing falsely high readings. In DSC, high ramp rates increase sensitivity but can merge the melting peak with decomposition events. For 6-Oxo-2-piperidinepropanoic acid, a moderate ramp rate of 5°C/min is optimal for DSC to capture the melt before decomposition occurs.

Experimental Protocols

A. Primary Validation Method: Differential Scanning Calorimetry (DSC)

Use this method to qualify Reference Standards.

Equipment: Heat Flux DSC (e.g., TA Instruments Discovery or Mettler Toledo DSC 3) Calibration: Indium (


 156.6°C) and Zinc (

419.5°C). Note: Indium is ideal as it brackets the target 160°C.
  • Sample Preparation:

    • Weigh 2.0 ± 0.2 mg of dried 6-Oxo-2-piperidinepropanoic acid into a standard aluminum pan.

    • Critical Step: Use a pinhole hermetic lid . This allows expanding gases to escape if decomposition occurs, preventing pan deformation while maintaining thermal contact.

  • Thermal Cycle:

    • Equilibrate at 30°C.

    • Ramp 5.0°C/min to 180°C.

    • Do not cycle cool/heat. Lactams often form amorphous glasses upon cooling, erasing the crystalline melting point.

  • Analysis:

    • Integrate the endothermic peak.

    • Report: Extrapolated Onset Temperature (

      
      ).
      
    • Acceptance Criteria:

      
       must be within 159.0°C – 162.0°C. Purity (via Van't Hoff calculation) > 98.5%.
      
B. Routine QC Method: Capillary (USP <741>)

Use this method for batch release.

Equipment: Automated Melting Point Apparatus (e.g., Büchi M-565)

  • Sample Preparation:

    • Grind sample to a fine powder (avoid excessive force to prevent mechanochemical amorphization).

    • Fill capillary to 3 mm height; compact via tapping.

  • Heating Profile:

    • Rapid heat to 150°C (10°C below expected MP).

    • Ramp: 1.0°C/min from 150°C to 165°C.

  • Visual Detection:

    • Record Collapse Point (First liquid) and Clear Point (Complete transparency).

    • Acceptance Criteria: Range must not exceed 2.0°C (e.g., 160.0–161.5°C).

Validation Logic & Decision Tree

The following diagram illustrates the decision logic for validating a new batch of 6-Oxo-2-piperidinepropanoic acid.

ValidationWorkflow Start Batch Synthesis (Crude) Recryst Recrystallization (Solvent: EtOH/EtOAc) Start->Recryst DSC_Test Primary Test: DSC (Ramp 5°C/min) Recryst->DSC_Test Check_Onset Check Onset Temp (Target: 160-161°C) DSC_Test->Check_Onset Pass_DSC Pass: Onset > 159°C Peak Shape: Sharp Check_Onset->Pass_DSC Yes Fail_DSC Fail: Onset < 159°C or Broad Peak Check_Onset->Fail_DSC No Purity_Calc Calc Purity (Van't Hoff) Pass_DSC->Purity_Calc Reprocess Reprocess (Check Solvents) Fail_DSC->Reprocess Final_QC Establish QC Standard (Capillary Method) Purity_Calc->Final_QC Reprocess->Recryst

Figure 1: Validation workflow for establishing the melting point reference standard. Note the loop-back mechanism for reprocessing if the DSC onset temperature indicates impurity depression.

Data Interpretation & Troubleshooting

Scenario 1: Broad Melting Range (155–160°C)
  • Cause: Solvent inclusion or structural impurities.

  • Diagnosis: Check the DSC curve. If a broad "pre-melt" shoulder appears, the sample contains volatile solvents. Run TGA (Thermogravimetric Analysis) to confirm weight loss < 160°C.

Scenario 2: Double Melting Peak
  • Cause: Polymorphism.

  • Insight: 6-Oxo-2-piperidinepropanoic acid may exist in different crystal habits. If DSC shows a small peak at 150°C followed by a major peak at 160°C, the sample is a mixture of polymorphs.

  • Action: Anneal the sample or standardize the recrystallization cooling rate.

Scenario 3: Brown Discoloration during Melt
  • Cause: Oxidative decomposition.

  • Action: Ensure the capillary is sealed or the DSC purge gas (Nitrogen) is flowing at 50 mL/min.

References

  • ChemBK. (2023). 6-Oxo-2-piperidinepropanoic acid Properties and Melting Point. Retrieved from [Link]

  • Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals: DSC and TGA Applications. Retrieved from [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.